Product packaging for Osimertinib dimesylate(Cat. No.:)

Osimertinib dimesylate

Cat. No.: B3028446
M. Wt: 691.8 g/mol
InChI Key: RPUCCTLBBCSFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs)

The discovery of activating mutations within the EGFR gene as key drivers in a significant portion of NSCLCs—approximately 50% in Asian and 15% in Western populations—catalyzed a revolution in lung cancer treatment. frontiersin.orgamegroups.org These mutations, most commonly deletions in exon 19 or a specific point mutation in exon 21 (L858R), lead to the constitutive activation of the receptor's tyrosine kinase domain, promoting uncontrolled cell proliferation and survival. frontiersin.orgnih.gov

This molecular understanding led to the development of the first-generation EGFR TKIs , such as gefitinib (B1684475) and erlotinib (B232). nih.govamegroups.org These drugs act as reversible, competitive inhibitors at the ATP-binding site of the EGFR kinase domain, showing remarkable efficacy in patients with these sensitizing mutations compared to traditional chemotherapy. nih.govnih.gov However, the therapeutic benefit was invariably limited, with most patients developing acquired resistance within approximately 9 to 14 months. frontiersin.orgaacrjournals.org The predominant mechanism of this resistance, accounting for up to 60% of cases, was the emergence of a secondary "gatekeeper" mutation in exon 20, the T790M mutation, which increases the receptor's affinity for ATP, thereby preventing effective drug binding. amegroups.orgaacrjournals.orgdovepress.com

In response, second-generation EGFR TKIs , including afatinib (B358) and dacomitinib, were developed. aacrjournals.orgmdpi.com These agents form irreversible, covalent bonds with the EGFR kinase domain and were designed to have broader activity, with the aim of overcoming T790M-mediated resistance. nih.govdovepress.com Despite promising preclinical data, their clinical efficacy in T790M-positive patients was limited, often due to dose-limiting toxicities associated with their potent inhibition of wild-type (non-mutated) EGFR. nih.govaacrjournals.org This persistent challenge underscored the critical need for a TKI that could selectively and potently inhibit tumors harboring both the initial sensitizing mutations and the T790M resistance mutation.

Table 1: Comparison of EGFR TKI Generations

Generation Representative Compounds Mechanism of Action Key Target Mutations Primary Limitation
First Gefitinib, Erlotinib Reversible Exon 19 deletions, L858R Acquired resistance via T790M mutation
Second Afatinib, Dacomitinib Irreversible (Pan-ErbB) Exon 19 deletions, L858R Limited efficacy against T790M, Wild-type EGFR toxicity

| Third | Osimertinib (B560133) (dimesylate) | Irreversible | Exon 19 deletions, L858R, T790M | Acquired resistance via C797S and other mechanisms |

Positioning of Osimertinib Dimesylate within Third-Generation EGFR TKI Development

Osimertinib (formerly AZD9291) was engineered specifically to address the clinical impasse created by the T790M mutation. nih.govdovepress.com As a third-generation EGFR TKI , its defining characteristic is its dual, potent, and irreversible inhibition of both sensitizing EGFR mutations and the T790M resistance mutation, while critically sparing wild-type EGFR. amegroups.orgnih.gov This selectivity is a key differentiator from previous generations and is achieved through its unique chemical structure, which allows it to form a covalent bond with the Cys797 residue within the ATP-binding site of the mutant EGFR. nih.govpatsnap.com

This mechanism provides a high degree of potency against the target mutations. In vitro studies demonstrated that osimertinib has a nearly 200-fold greater potency against the L858R/T790M double-mutant EGFR compared to wild-type EGFR. amegroups.orgdrugbank.com This targeted action translates into significant clinical activity in patients whose disease has progressed on first- or second-generation TKIs due to the T790M mutation. nih.govdovepress.com Furthermore, its ability to effectively cross the blood-brain barrier has made it a crucial agent in managing central nervous system (CNS) metastases, a common site of disease progression. patsnap.commdpi.com The success of pivotal clinical trials, such as AURA3, which showed the superiority of osimertinib over chemotherapy in the second-line setting, established it as the standard of care for T790M-positive NSCLC. dovepress.commdpi.com Subsequent studies like FLAURA further solidified its role by demonstrating its superiority over first-generation TKIs in the first-line treatment of EGFR-mutated advanced NSCLC. frontiersin.orgmdpi.com

Academic Research Imperatives and Unmet Needs in this compound Science

Despite the transformative impact of osimertinib, the eventual development of acquired resistance is inevitable, creating a new set of scientific challenges and unmet clinical needs. nih.govnih.gov Current academic research is intensely focused on deciphering and overcoming these new resistance hurdles.

Mechanisms of Acquired Resistance: Research has identified a heterogeneous landscape of resistance mechanisms that can be broadly classified as EGFR-dependent or EGFR-independent.

EGFR-Dependent Mechanisms: The most common on-target resistance mechanism is the acquisition of a tertiary mutation at the C797S residue, the very site where osimertinib forms its covalent bond. mdpi.comnih.gov This mutation prevents the drug from binding effectively. The allelic context of the C797S mutation (whether it is on the same or a different allele as the T790M mutation) can influence sensitivity to subsequent treatments. nih.gov

EGFR-Independent Mechanisms: These involve the activation of alternative signaling pathways that bypass the need for EGFR. The most frequently observed bypass track is the amplification of the MET proto-oncogene, which can occur in up to 19% of resistant cases. mdpi.com Other mechanisms include amplification of HER2 and mutations in pathways involving BRAF, KRAS, and PIK3CA. mdpi.commdpi.com Additionally, a significant resistance mechanism is the histologic transformation of the adenocarcinoma into other types, such as small cell lung cancer (SCLC), which occurs in up to 15% of cases. mdpi.com

Table 2: Common Acquired Resistance Mechanisms to Osimertinib

Category Mechanism Reported Frequency (Post-Osimertinib)
EGFR-Dependent C797S Mutation 18% (in one study) researchgate.net
EGFR-Independent MET Amplification ~15-19% mdpi.com
HER2 Amplification ~2-5% mdpi.comresearchgate.net
BRAF V600E Mutation ~3% mdpi.commdpi.com
KRAS/NRAS Mutations ~1-3% mdpi.com
Histologic Transformation (e.g., to SCLC) ~4-15% mdpi.com

Unmet Needs and Future Directions:

Overcoming Resistance: A major unmet need is the lack of approved targeted treatments after progression on first-line osimertinib. cancernetwork.com This has spurred the development of fourth-generation EGFR TKIs designed to overcome C797S-mediated resistance and the investigation of combination therapies. mdpi.com

Combination Strategies: Numerous studies are exploring the synergy of osimertinib with other agents. Combining osimertinib with MET inhibitors for patients with MET amplification is a promising strategy. nih.gov Other combinations being actively investigated include those with anti-angiogenic agents, chemotherapy, and pro-apoptotic agents like BCL-2/BCL-xL inhibitors (e.g., navitoclax). mdpi.comesmo.orgaacrjournals.org

Optimizing Treatment Sequencing: There is an ongoing debate about the optimal sequencing of therapies. Research is exploring whether upfront combination therapies can delay or prevent the onset of resistance compared to sequential monotherapy. esmo.org

Adjuvant and Neoadjuvant Use: The role of osimertinib is being expanded into earlier stages of disease. Studies are evaluating its use as an adjuvant therapy after surgery and in the neoadjuvant setting before surgery to improve long-term outcomes. amegroups.orgnih.govecancer.org

Biomarker Development: There is a critical need for robust biomarkers, particularly through non-invasive liquid biopsies (ctDNA), to predict response, monitor for emerging resistance in real-time, and guide subsequent treatment choices. mdpi.comcancernetwork.com

Addressing these research imperatives through continued investigation into resistance biology and innovative therapeutic combinations is essential to extend the profound benefits of osimertinib for patients with EGFR-mutated lung cancer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H41N7O8S2 B3028446 Osimertinib dimesylate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O2.2CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;2*1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);2*1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUCCTLBBCSFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41N7O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Pharmacology and Mechanism of Action of Osimertinib Dimesylate

Irreversible Kinase Inhibition Modality

The core of osimertinib's therapeutic action lies in its nature as a covalent inhibitor, which allows for potent and sustained suppression of EGFR kinase activity. wikipedia.org

Osimertinib (B560133), a mono-anilino-pyrimidine compound, is designed to form a covalent, irreversible bond with the EGFR kinase domain. nih.gov This bond is established specifically with the cysteine residue at position 797 (C797) within the ATP-binding site of the receptor. medchemexpress.comwikipedia.orgnih.gov By covalently attaching to this residue, osimertinib effectively blocks the ATP-binding pocket, thereby preventing ATP from binding and inhibiting the receptor's kinase activity and subsequent autophosphorylation. nih.gov This irreversible binding leads to a durable inhibition of EGFR-mediated signaling pathways that promote tumor cell proliferation and survival. nih.gov The formation of this bond is a key differentiator from first-generation, reversible EGFR inhibitors and is critical for its efficacy against certain resistance mutations.

A defining feature of osimertinib is its high selectivity for mutant forms of EGFR over the wild-type receptor. nih.govmedchemexpress.com This selectivity is crucial for its therapeutic window, allowing for effective targeting of cancer cells while minimizing the inhibition of normal EGFR function in healthy tissues, which is a common source of toxicity for earlier-generation TKIs. pharmacompass.com In recombinant enzyme assays, osimertinib has demonstrated approximately 200-fold greater potency against EGFR proteins with the L858R/T790M mutation compared to its activity against wild-type EGFR. nih.gov

Osimertinib demonstrates potent inhibitory activity against the most common sensitizing EGFR mutations, including exon 19 deletions (ex19del) and the L858R substitution in exon 21. pharmacompass.com Its potency in inhibiting EGFR phosphorylation in cell lines with these sensitizing mutations is comparable to that of first- and second-generation TKIs. nih.gov Kinetic studies have shown that osimertinib binds to the L858R mutant approximately 3-fold tighter and reacts 3-fold faster compared to its interaction with wild-type EGFR. This potent activity makes it an effective treatment for tumors driven by these primary EGFR mutations.

The primary clinical advantage of osimertinib over first- and second-generation EGFR TKIs is its robust efficacy against the T790M resistance mutation. nih.gov The T790M mutation, located in exon 20, is the most common mechanism of acquired resistance to earlier EGFR inhibitors, accounting for approximately 50-60% of cases. medchemexpress.com This "gatekeeper" mutation increases the receptor's affinity for ATP, rendering reversible inhibitors less effective. Osimertinib was specifically designed to overcome this resistance mechanism. nih.gov It potently inhibits the phosphorylation of EGFR in cell lines harboring the T790M mutation, with IC50 values significantly lower than those for wild-type EGFR. nih.gov Studies show osimertinib binds with 17-fold higher affinity to the L858R/T790M double mutant than to wild-type EGFR, overcoming the resistance conferred by the T790M mutation through improved hydrophobic interactions and better positioning for covalent bond formation.

Osimertinib was engineered to spare wild-type EGFR, a characteristic that contributes to its manageable tolerability profile. nih.gov It is significantly less potent at inhibiting EGFR phosphorylation in wild-type cell lines compared to its activity in cells with sensitizing and T790M mutations. nih.gov This differential activity means that concentrations of osimertinib required to inhibit mutant EGFR are much lower than those that would inhibit wild-type EGFR, thereby reducing the risk of side effects commonly associated with non-selective EGFR inhibition, such as rash and diarrhea. pharmacompass.com The IC50 for wild-type EGFR is approximately 200 times higher than for the L858R/T790M mutant form. wikipedia.org

Table 1: In Vitro Potency of Osimertinib Against Different EGFR Genotypes

EGFR Mutation Status Cell Line IC50 (nM) for Inhibition of EGFR Phosphorylation Reference
Exon 19 Deletion (Sensitizing) PC-9 12.92
L858R (Sensitizing) H3255 13-54
L858R/T790M (Sensitizing + Resistance) H1975 11.44
L858R/T790M (Sensitizing + Resistance) - 1

Selectivity Profile for Mutant Epidermal Growth Factor Receptor (EGFR) Subtypes

Efficacy Against Epidermal Growth Factor Receptor (EGFR) T790M Resistance Mutation

Downstream Signaling Pathway Modulation

By inhibiting the tyrosine kinase activity of mutant EGFR, osimertinib effectively blocks the activation of key downstream signaling pathways that are crucial for cell growth, proliferation, and survival. nih.gov The aberrant, constitutive activation of these pathways due to EGFR mutations is a primary driver of tumorigenesis.

The two major signaling cascades that are inhibited by osimertinib are:

The RAS/RAF/MEK/ERK Pathway: This pathway, also known as the MAPK pathway, plays a central role in regulating cell division and proliferation. wikipedia.orgnih.gov Inhibition of EGFR by osimertinib prevents the activation of RAS, which in turn blocks the entire downstream phosphorylation cascade, ultimately suppressing the transcription of genes involved in the cell cycle. wikipedia.org

The PI3K/AKT/mTOR Pathway: This pathway is critical for promoting cell survival and growth by inhibiting apoptosis (programmed cell death). wikipedia.orgnih.gov By blocking EGFR, osimertinib prevents the activation of PI3K and its downstream effector AKT, leading to decreased survival signals and potentially inducing apoptosis in cancer cells. wikipedia.org

In preclinical models, osimertinib has been shown to induce more potent inhibition of these downstream signaling substrates in mutant EGFR cell lines compared to its effect in wild-type cell lines, consistent with its selectivity profile. nih.gov

Regulation of RAS/RAF/MAPK Cascade Components

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical downstream signaling cascade of the EGFR and the broader ErbB family of receptors, playing a central role in mediating cell growth and differentiation. longdom.orgmdpi.com Over-expression or activating mutations of EGFR can lead to the hyperactivation of this pathway, promoting increased cell proliferation and inhibiting apoptosis. longdom.org Osimertinib's primary action of inhibiting mutant EGFR directly interrupts the initiation of this cascade. researchgate.net

However, the regulation is complex, and the MAPK pathway is also implicated in mechanisms of resistance to osimertinib. mdpi.com In some contexts, while osimertinib effectively inhibits EGFR phosphorylation, it may not completely suppress downstream signals through MEK or ERK, potentially leading to reactivation of the pathway. researchgate.net Abnormal activation of the MAPK signaling pathway, sometimes driven by mutations in NRAS or KRAS, has been identified in preclinical models and clinical trials as a mechanism of acquired resistance. mdpi.com For instance, mutations and amplifications in NRAS and KRAS have been detected in EGFR-mutant non-small cell lung cancer (NSCLC) models treated with osimertinib. mdpi.com This highlights that while osimertinib initially downregulates the RAS/RAF/MAPK pathway through EGFR inhibition, subsequent alterations within the cascade can lead to its reactivation and contribute to treatment resistance. mdpi.comresearchgate.net

Influence on PI3K/AKT/mTOR Signaling Network

The PI3K/AKT/mTOR signaling network is another major pathway downstream of EGFR that is fundamental for regulating cell proliferation, survival, and metabolism. longdom.orgnih.govnih.gov Activation of EGFR normally triggers PI3K, which in turn activates AKT and subsequently mTOR, leading to pro-survival signals. nih.gov By inhibiting EGFR, osimertinib disrupts this signaling axis, contributing to its anti-tumor effects. longdom.org

Activation of the PI3K/AKT/mTOR pathway is a well-documented mechanism of resistance to EGFR TKIs, including osimertinib. mdpi.comnih.gov This can occur through various genetic alterations that render the pathway independent of EGFR signaling. mdpi.com Common mechanisms include activating mutations in the PIK3CA gene (such as E454K and E542K) which enhance kinase activity, or the loss of the tumor suppressor PTEN, a negative regulator of PI3K/AKT signaling. mdpi.comaacrjournals.org In cases of acquired resistance to osimertinib, alterations in the PI3K/AKT pathway are frequently observed. nih.govaacrjournals.org For example, in patients who have progressed on osimertinib, the emergence of PI3K activation has been identified as a resistance mechanism. nih.gov Some studies have shown that in osimertinib-resistant cells, there is an abnormal activation of the PI3K/AKT/BIM pathway. nih.gov This indicates that while osimertinib targets the upstream activator (EGFR), the development of downstream mutations can sustain the pro-survival signaling from this network. aacrjournals.org

Inhibition of Other Associated Kinases (e.g., ERBB2, ERBB3, ERBB4, ACK1, BLK)

Beyond its primary targets, osimertinib and its active metabolites have been shown to inhibit other kinases, although generally at higher concentrations than those required for mutant EGFR inhibition. amegroups.orgfda.gov Kinase profiling assays have revealed a limited number of additional targets. nih.gov

ERBB Family Inhibition:

ERBB2 (HER2): Osimertinib can inhibit ERBB2 phosphorylation. amegroups.orgnih.gov This is significant as HER2 amplification is a known mechanism of acquired resistance to EGFR-targeted therapies. amegroups.org The drug has demonstrated the ability to suppress HER2 phosphorylation in cells engineered to express wild-type human HER2. amegroups.org Neratinib, another kinase inhibitor, was initially developed to target ERBB2 and was later found to also inhibit ERBB1 and ERBB4. nih.gov In osimertinib-resistant cells, activation of ERBB2 has been noted. nih.gov

ERBB3 (HER3): This receptor lacks intrinsic kinase activity but plays a crucial role by dimerizing with other ErbB receptors like HER2 to activate the PI3K/AKT pathway. mdpi.com Upregulation of HER3 is found in some osimertinib-resistant cells. mdpi.com Osimertinib has been shown to inhibit downstream signaling from HER3-overexpressing cell lines. fda.gov

ERBB4 (HER4): Osimertinib and its metabolites also inhibit HER4 at clinically achievable concentrations. amegroups.orgfda.govnih.gov

Other Kinases:

ACK1 (Activated CDC42 Kinase 1): Osimertinib and its metabolites have demonstrated inhibitory activity against ACK1. amegroups.orgfda.govnih.gov

BLK (B Lymphoid Tyrosine Kinase): BLK is another kinase inhibited by osimertinib and its active metabolites at concentrations that can be reached in a clinical setting. amegroups.orgfda.govnih.gov

The following table summarizes the inhibitory activity of osimertinib against various kinases.

Kinase TargetType of InhibitionIC50 (nM)Context
EGFR (Exon 19 deletion) Irreversible12.92LoVo cells selleckchem.com
EGFR (L858R/T790M) Irreversible11.44LoVo cells selleckchem.com
EGFR (Wild Type) Irreversible493.8LoVo cells selleckchem.com
ERBB2 (HER2) Inhibition of phosphorylation500Ba/F3-HER2YVMA cells nih.gov
ERBB4 (HER4) Inhibitory ActivityNot specifiedGeneral kinase panel nih.gov
ACK1 Inhibitory ActivityNot specifiedGeneral kinase panel nih.gov
BLK Inhibitory ActivityNot specifiedGeneral kinase panel nih.gov

Preclinical Research Methodologies and Models in Osimertinib Dimesylate Studies

In Vitro Cellular and Biochemical Investigations

In vitro studies form the foundational step in preclinical drug evaluation, providing a controlled environment to dissect the molecular interactions and cellular effects of a compound. For osimertinib (B560133) dimesylate, these investigations were crucial in establishing its potency and selectivity.

Cell Line Proliferation and Viability Assays

A primary method to assess the anticancer activity of a drug is through cell proliferation and viability assays. These assays determine the concentration of the drug required to inhibit cell growth. In the context of osimertinib, researchers utilize various NSCLC cell lines harboring different EGFR mutations. For instance, cell lines with the activating mutations (e.g., exon 19 deletion or L858R) and the T790M resistance mutation are of particular interest. selleckchem.commedchemexpress.commedchemexpress.com

Commonly used assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability. researchgate.net The results are typically reported as the half-maximal inhibitory concentration (IC50), representing the drug concentration at which 50% of cell growth is inhibited. Studies have shown that osimertinib potently inhibits the proliferation of cell lines with both EGFR-sensitizing and T790M resistance mutations. selleckchem.commedchemexpress.com

Table 1: Example of Cell Viability Data for Osimertinib in NSCLC Cell Lines

Cell LineEGFR Mutation StatusOsimertinib IC50 (nM)
PC-9Exon 19 deletion~10-20
H1975L858R/T790M~1-15
HCC827Exon 19 deletion~10-20

Note: IC50 values are approximate and can vary between studies and experimental conditions.

Signaling Pathway Inhibition Analysis in Cellular Models

To understand how osimertinib exerts its effects, researchers investigate its impact on intracellular signaling pathways. EGFR activation triggers a cascade of downstream signaling, primarily through the PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation. genome.jpdntb.gov.ua

Western blotting is a key technique used to analyze the phosphorylation status of key proteins in these pathways. Inhibition of EGFR by osimertinib is expected to decrease the phosphorylation of EGFR itself, as well as downstream effectors like AKT and ERK. crownbio.comnih.gov Studies have demonstrated that osimertinib effectively suppresses the phosphorylation of these signaling molecules in EGFR-mutant cell lines. crownbio.comnih.gov

Development and Characterization of Osimertinib-Resistant Cell Lines

A significant challenge in cancer therapy is the development of drug resistance. To study the mechanisms of acquired resistance to osimertinib, researchers have developed resistant cell lines in the laboratory. vghtpe.gov.twnih.govwuxibiology.com This is often achieved by exposing sensitive cell lines to gradually increasing concentrations of osimertinib over a prolonged period. vghtpe.gov.twaacrjournals.org

Once resistant cell lines are established, they are characterized to identify the molecular changes that drive resistance. These can include secondary mutations in the EGFR gene, such as the C797S mutation, or the activation of bypass signaling pathways that circumvent the need for EGFR signaling. vghtpe.gov.twaacrjournals.orgaacrjournals.org

Functional Studies of Acquired Genetic Alterations in Cell Systems

After identifying potential resistance mechanisms, functional studies are conducted to confirm their role. This involves genetically engineering sensitive cell lines to express the identified genetic alteration, such as a specific mutation. frontiersin.orgresearchgate.net For example, introducing a KRAS mutation into an osimertinib-sensitive cell line has been shown to confer resistance to the drug. frontiersin.org

These functional studies are critical for validating the clinical relevance of observed resistance mechanisms and for identifying potential therapeutic strategies to overcome them. For instance, if resistance is driven by the activation of a bypass pathway, a combination of osimertinib with an inhibitor of that pathway might be effective. frontiersin.orgresearchgate.net

In Vivo Animal Models for Pharmacological Evaluation

Following promising in vitro results, the efficacy of osimertinib dimesylate is evaluated in animal models that more closely mimic the complexity of a tumor within a living organism.

Xenograft and Genetically Engineered Mouse Models

Xenograft models are a widely used tool in preclinical cancer research. These models involve the implantation of human cancer cells into immunodeficient mice. nih.govnih.gov For osimertinib studies, cell lines with various EGFR mutations are used to establish tumors in mice. nih.gov The mice are then treated with osimertinib, and tumor growth is monitored over time. nih.govnih.gov These studies have consistently shown that osimertinib leads to significant tumor regression in xenograft models harboring EGFR-sensitizing and T790M mutations. medchemexpress.comnih.gov

Genetically engineered mouse models (GEMMs) are another powerful tool. In these models, specific genetic mutations are introduced into the mouse genome to drive the development of tumors that more accurately reflect human disease. nih.govfrontiersin.orgbiorxiv.orgnih.govmdpi.com For example, GEMMs have been developed that express mutant human EGFR in the lungs, leading to the formation of lung adenocarcinomas. nih.govbiorxiv.orgmdpi.com These models have been instrumental in studying the long-term effects of osimertinib and the development of resistance in a more physiologically relevant context. nih.govbiorxiv.org

Table 2: Common Animal Models in Osimertinib Preclinical Research

Model TypeDescriptionKey Findings
Cell Line-Derived Xenografts (CDX) Human NSCLC cell lines with specific EGFR mutations are implanted into immunodeficient mice. nih.govnih.govOsimertinib induces significant tumor growth inhibition in models with EGFR sensitizing and T790M mutations. nih.gov
Patient-Derived Xenografts (PDX) Tumor fragments from patients are directly implanted into immunodeficient mice. crownbio.comnih.govThese models better recapitulate the heterogeneity of human tumors and have shown the efficacy of osimertinib against various EGFR mutations, including uncommon ones. crownbio.comnih.gov
Genetically Engineered Mouse Models (GEMM) Mice are engineered to express mutant EGFR, leading to spontaneous tumor development. nih.govfrontiersin.orgbiorxiv.orgnih.govmdpi.comProvide insights into tumor initiation, progression, and the interplay with the immune system during osimertinib treatment. nih.govfrontiersin.orgbiorxiv.org

Patient-Derived Xenograft (PDX) Models for Resistance Mechanisms

Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, are a cornerstone of preclinical research for understanding acquired resistance to osimertinib. These models are highly valued because they preserve the genomic and phenotypic characteristics of the original human tumor, offering a clinically relevant platform to study how resistance develops and to test novel therapeutic strategies. crownbio.com

The generation of osimertinib-resistant PDX models typically involves treating tumor-bearing mice with osimertinib until the tumors, after an initial response, develop resistance and begin to regrow. biorxiv.org These resistant tumors can then be analyzed to identify the molecular changes responsible for the acquired resistance. Studies have utilized PDX models established from patients with EGFR-mutant non-small cell lung cancer (NSCLC) who have progressed on osimertinib therapy. nih.govaacrjournals.orgnih.gov For instance, researchers have generated multiple PDX lines from different tumor regions and at various time points from the same patient, revealing significant spatial and temporal heterogeneity in resistance mechanisms. aacrjournals.orgnih.gov

Through genomic and proteomic analysis of these resistant PDX models, researchers have identified a variety of on-target and off-target resistance mechanisms. A frequent on-target mechanism is the acquisition of tertiary mutations in the EGFR gene, such as the C797S mutation, which prevents osimertinib from irreversibly binding to its target. nih.govnih.gov

Off-target resistance often involves the activation of bypass signaling pathways that allow cancer cells to circumvent EGFR inhibition. One of the most common bypass tracks identified through PDX models is the amplification and activation of the MET proto-oncogene. aacrjournals.orgnih.govamegroups.org PDX models with MET amplification show limited response to osimertinib monotherapy but demonstrate significant tumor regression when treated with a combination of osimertinib and a MET inhibitor like savolitinib (B612288) or capmatinib. aacrjournals.orgamegroups.org

Other identified bypass pathways include alterations in the PI3K/AKT/mTOR pathway. amegroups.org PDX models with mutations in PIK3CA or loss of PTEN show reduced sensitivity to osimertinib, which can be overcome by combining osimertinib with an AKT inhibitor such as capivasertib (B1684468). aacrjournals.org Furthermore, PDX models have been instrumental in identifying other resistance drivers, including KRAS and NRAS mutations, BRAF mutations, and increased expression of 3-phosphoinositide-dependent kinase 1 (PDK1). biorxiv.orgnih.gov In a PDX model derived from an osimertinib-resistant patient, a KRAS G12D mutation was identified; resistance in this model was overcome with a combination of osimertinib, trametinib, and buparlisib. nih.gov Similarly, inhibiting PDK1 in a resistant PDX model was shown to re-sensitize the tumor to osimertinib. biorxiv.org

These models not only elucidate the mechanisms of resistance but also serve as a crucial platform for evaluating the efficacy of new drug combinations designed to overcome it. frontiersin.orgamegroups.org

Table 1: Osimertinib Resistance Mechanisms Identified in PDX Models

Resistance Mechanism CategorySpecific AlterationTherapeutic Strategy Investigated in PDX Models
On-Target (EGFR-Dependent) EGFR C797S MutationNot specified in provided context
Off-Target (Bypass Pathways) MET AmplificationCombination with MET inhibitors (e.g., Savolitinib) aacrjournals.orgnih.gov
PIK3CA/PTEN AlterationsCombination with AKT inhibitors (e.g., Capivasertib) aacrjournals.org
KRAS/NRAS MutationsCombination with MEK inhibitors (e.g., Trametinib) nih.gov
PDK1 UpregulationCombination with PDK1 inhibitors (e.g., BX795) biorxiv.org

Mechanistic Assessment of Drug Effects in Preclinical Organ Systems (e.g., Cardiotoxicity in Cardiac Models)

The preclinical assessment of osimertinib's effects on organ systems, particularly the heart, is critical for understanding potential toxicities. Emerging clinical evidence has pointed to cardiotoxic effects such as heart failure, atrial fibrillation, and QT interval prolongation, prompting mechanistic investigations using various preclinical models. ahajournals.org

In Vitro Models In vitro studies using cultured cardiomyocytes and cell lines expressing cardiac ion channels have provided initial insights into the direct cellular effects of osimertinib. These studies have shown that osimertinib and its metabolites can inhibit the human epidermal growth factor receptor 2 (HER2), although with significantly less potency than dedicated HER2 inhibitors. ascopubs.org Given the known role of HER2 inhibition in cardiotoxicity, this is considered a potential on-target mechanism. frontiersin.org

A key focus of in vitro assessment is the drug's effect on cardiac ion channels. Osimertinib has been shown to be a weak inhibitor of the cardiac potassium ion channel KCNH2 (hERG), which is critical for cardiac repolarization, with an IC50 of 0.69 μM. ascopubs.org Blockade of hERG channels is a well-established cause of drug-induced QT prolongation. mdpi.com Further studies using whole-cell patch-clamp techniques confirmed that acute exposure to osimertinib can synchronously inhibit multiple cardiac ion channels, which may contribute to the observed electrocardiac changes. nih.gov Other proposed off-target mechanisms include the disruption of ATP synthase, leading to mitochondrial dysfunction and subsequent oxidative stress in cardiomyocytes, and inhibition of the pro-survival ERK signaling pathway, which can lead to cardiomyocyte death. ahajournals.orgmdpi.com

In Vivo Models In vivo studies in animal models, including mice, rats, guinea pigs, and dogs, have been employed to assess the integrated physiological effects of osimertinib on the cardiovascular system. ahajournals.orgascopubs.org In some early studies in dogs and guinea pigs, no clinically significant changes in cardiac contractility were observed. ascopubs.org However, other studies using wild-type mice have successfully recapitulated the cardiotoxicity seen in clinical trials. ahajournals.org

In one such mouse model, administration of osimertinib led to a significant decrease in left ventricular ejection fraction (LVEF) and fractional shortening. ahajournals.org This functional decline was associated with an increase in cardiac biomarkers of stress (BNP) and apoptosis (Bax/Bcl-2 ratio). ahajournals.org Furthermore, in vivo electrophysiology studies in these mice demonstrated an increased susceptibility to atrial fibrillation and the occurrence of atrioventricular block. ahajournals.org Pathological analyses of myocardial tissue from some NSCLC patients who experienced cardiac dysfunction on osimertinib have shown cardiomyocyte hypertrophy but lacked significant myocyte injury or inflammation, suggesting that the cardiotoxicity may stem from a functional inhibition of myocyte contractility rather than direct cell death. oup.com These preclinical models are crucial for dissecting the complex mechanisms underlying osimertinib-associated cardiotoxicity and for developing strategies to mitigate these risks.

Table 2: Summary of Findings from Preclinical Cardiac Models of Osimertinib

Model TypeModel SystemKey FindingsProposed Mechanism
In Vitro Cultured CardiomyocytesReduced cell viability, induced apoptosis. ahajournals.orgInhibition of pro-survival ERK signaling. ahajournals.org
Disruption of ATP synthase, mitochondrial malfunction, oxidative stress. mdpi.comOff-target metabolic disruption. mdpi.com
hERG-expressing cellsInhibition of hERG potassium channel function (IC50 = 0.69 μM). ascopubs.orgDirect ion channel blockade. ascopubs.org
Various ion channel assaysSynchronous inhibition of multiple cardiac ion channels. nih.govBroad ion channel effects. nih.gov
In Vivo Dog, Guinea PigNo significant changes in cardiac contractility. ascopubs.orgN/A
Mouse (C57BL/6)Decreased LVEF and fractional shortening. ahajournals.orgRecapitulation of clinical cardiac dysfunction. ahajournals.org
Increased cardiac BNP and Bax/Bcl-2 ratio. ahajournals.orgInduction of cardiac stress and apoptosis. ahajournals.org
Increased susceptibility to atrial fibrillation and atrioventricular block. ahajournals.orgElectrophysiological disturbances. ahajournals.org
Ex Vivo (Human Tissue) Patient Myocardial BiopsyCardiomyocyte hypertrophy without significant myocyte injury or inflammation. oup.comFunctional inhibition of contractility. oup.com

Molecular Mechanisms of Acquired Resistance to Osimertinib Dimesylate

Epidermal Growth Factor Receptor (EGFR)-Dependent Resistance Pathways

EGFR-dependent resistance mechanisms involve genetic alterations within the EGFR gene itself, leading to the reactivation of EGFR signaling despite the presence of osimertinib (B560133). researchgate.netnih.gov These on-target alterations can include the acquisition of new tertiary mutations in the EGFR kinase domain, the loss of the T790M mutation that osimertinib was designed to target, or the amplification of the EGFR gene. researchgate.netfrontiersin.org Studies suggest that patients who develop EGFR-dependent resistance mechanisms may experience a longer duration of response to osimertinib compared to those with EGFR-independent resistance. nih.govnih.gov

The development of new mutations in the EGFR kinase domain is a key mechanism of on-target resistance to osimertinib. These tertiary mutations interfere with the binding of the drug to its target, thereby restoring kinase activity.

The most frequently reported tertiary mutation is a substitution at the Cysteine 797 residue (C797S) in exon 20 of the EGFR gene. nih.govspandidos-publications.com Osimertinib functions by forming an irreversible, covalent bond with this specific C797 residue within the ATP-binding pocket of the EGFR kinase domain. aacrjournals.orgnih.gov The C797S mutation, which involves the replacement of cysteine with serine, prevents this covalent bond formation, thereby impairing the inhibitor's ability to bind to the receptor. mdpi.comamegroups.org This alteration significantly reduces the inhibitory effect of osimertinib and confers cross-resistance to other irreversible third-generation TKIs. nih.govamegroups.org

The prevalence of the C797S mutation as a resistance mechanism varies depending on the treatment line. In patients receiving osimertinib as a second-line therapy (after progression on a first- or second-generation TKI), C797S accounts for approximately 15-26% of resistance cases. mdpi.comnih.gov When osimertinib is used as a first-line treatment, the frequency of C797S is lower, observed in about 6-7% of resistant cases. mdpi.comamegroups.org Other, much rarer, substitutions at this position, such as C797G, have also been reported. nih.govaacrjournals.org

The allelic context of the C797S mutation relative to the T790M mutation is critical. When C797S and T790M mutations are located on different alleles (in trans), cancer cells may be susceptible to a combination of first- and third-generation EGFR TKIs. mdpi.com However, when both mutations occur on the same allele (in cis), this combination is ineffective. spandidos-publications.commdpi.com

Besides the C797S mutation, a variety of other rare tertiary mutations have been identified in patients with acquired resistance to osimertinib. These mutations also typically cause steric hindrance that interferes with osimertinib binding. spandidos-publications.comfrontiersin.org

L718Q/V: Located in exon 18, this mutation in the P-loop of the ATP binding site can reduce the binding affinity of osimertinib. mdpi.comfrontiersin.org The L718Q mutation has been reported in a small percentage of osimertinib-resistant cases and may confer sensitivity to second-generation TKIs like afatinib (B358) and dacomitinib, particularly when the T790M mutation is absent. frontiersin.orgmdpi.com

G724S: This mutation, located in the glycine-rich loop of the EGFR kinase domain, is thought to induce a conformational change that is incompatible with the binding of third-generation TKIs like osimertinib. spandidos-publications.commdpi.com It has been observed in patients progressing on second-line osimertinib, and preclinical data suggest that cells with this mutation may respond to afatinib if T790M is not present. mdpi.com

L792H/F/Y and G796S/R/D: These mutations are located near the C797 residue and are believed to sterically interfere with the interaction between osimertinib and the EGFR kinase domain. nih.govspandidos-publications.com

S768I: This is a rare mutation in exon 20 that has been detected in patients who have progressed on both first- and second-line osimertinib therapy. nih.govmdpi.com

The following table summarizes key rare EGFR mutations conferring resistance to osimertinib.

MutationLocation (Exon)Proposed Resistance MechanismReported Prevalence
L718Q/V 18Steric hindrance in ATP binding site. mdpi.comfrontiersin.org1-2%. spandidos-publications.com
G724S 18Induces incompatible glycine-rich loop conformation. spandidos-publications.commdpi.comRare, <1%. frontiersin.org
S768I 20Steric interference with drug-receptor interaction. spandidos-publications.comRare, ~1%. spandidos-publications.com
L792X 20Steric interference with drug-receptor interaction. spandidos-publications.com~3%. spandidos-publications.com
G796X 20Steric interference with drug-receptor interaction. nih.gov~1%. spandidos-publications.com

Prevalence rates are approximate and vary across different studies and patient populations.

In patients who receive osimertinib as a second-line treatment for T790M-positive NSCLC, the loss of the T790M mutation at the time of progression is a common finding, occurring in approximately 45-68% of cases. frontiersin.orgamegroups.orgmdpi.com The disappearance of the T790M clone suggests that other resistance mechanisms have become dominant. mdpi.com This event is frequently associated with the emergence of EGFR-independent resistance pathways, such as MET amplification or histological transformation to small-cell lung cancer. nih.govmdpi.com Several studies have indicated that the loss of T790M is associated with a shorter duration of response to osimertinib and potentially a poorer prognosis compared to patients who retain the mutation. nih.goversnet.org In the first-line setting, where T790M is not present at baseline, its emergence is not a mechanism of resistance to osimertinib. amegroups.org

Amplification of the EGFR gene, particularly the allele carrying the activating mutation, is another mechanism of acquired resistance. nih.gov This leads to an increased number of EGFR receptors on the cell surface, which can overcome the inhibitory effects of osimertinib through sheer target abundance. EGFR amplification has been reported in 19-29% of osimertinib-resistant patients in some cohorts. nih.govmdpi.com It often co-occurs with other resistance mutations, such as T790M, making it challenging to determine if it is the primary driver of resistance. nih.gov

Cys797Ser (C797S) Alterations and Their Impact on Covalent Binding

Loss of Epidermal Growth Factor Receptor (EGFR) T790M Mutation

Epidermal Growth Factor Receptor (EGFR)-Independent Bypass Pathway Activation

A significant portion of acquired resistance to osimertinib is driven by EGFR-independent mechanisms. researchgate.net These "off-target" mechanisms involve the activation of alternative signaling pathways that bypass the need for EGFR signaling to drive tumor cell proliferation and survival. nih.gov This allows cancer cells to circumvent the EGFR blockade imposed by osimertinib. These pathways are generally more common than EGFR-dependent mechanisms in the context of osimertinib resistance, likely due to the drug's potent inhibition of its primary target. frontiersin.orgfrontiersin.org

The most frequently observed bypass pathways include:

MET Amplification: Amplification of the MET proto-oncogene is the most common bypass track and a leading mechanism of resistance to osimertinib, particularly in the first-line setting where it is observed in about 15-19% of resistant cases. mdpi.comamegroups.orgmdpi.com MET amplification leads to the hyperactivation of the MET receptor tyrosine kinase, which in turn activates downstream signaling cascades like the PI3K-Akt and MAPK pathways, independent of EGFR. nih.govmdpi.com MET amplification can occur with or without the loss of the T790M mutation and may sometimes co-exist with the C797S mutation. nih.govmdpi.com

HER2 (ERBB2) Amplification: Amplification of the HER2 gene, another member of the ErbB family of receptors, is found in approximately 2-5% of cases with acquired resistance to osimertinib. mdpi.commdpi.com Similar to MET, HER2 amplification can activate the PI3K and MAPK signaling pathways, providing an alternative route for cell growth. mdpi.com

Activation of Downstream Signaling Pathways: Mutations in genes downstream of EGFR, such as BRAF (e.g., V600E), KRAS, and PIK3CA, can also confer resistance. mdpi.commdpi.com These mutations can constitutively activate the MAPK and PI3K/AKT pathways, respectively, making cell survival independent of upstream EGFR signaling. mdpi.com

Oncogenic Fusions: The emergence of gene fusions involving kinases such as ALK, RET, and FGFR has been identified in 3-10% of osimertinib-resistant tumors. nih.govmdpi.com These fusion proteins act as potent oncogenic drivers, activating signaling pathways that promote growth and survival, thereby bypassing the EGFR inhibition. nih.gov

The following table summarizes the primary EGFR-independent bypass pathways.

Bypass PathwayAlterationFrequency in Osimertinib ResistanceMechanism
MET Gene Amplification15-19%. amegroups.orgmdpi.comActivates downstream PI3K/AKT and MAPK signaling. nih.gov
HER2 (ERBB2) Gene Amplification2-5%. mdpi.commdpi.comActivates downstream PI3K and MAPK signaling. mdpi.com
BRAF V600E Mutation, Fusions~3%. mdpi.comConstitutive activation of the MAPK pathway. mdpi.commdpi.com
PIK3CA Activating Mutations~5%. frontiersin.orgConstitutive activation of the PI3K/AKT pathway. nih.gov
Oncogenic Fusions ALK, RET, FGFR, etc.3-10%. nih.govmdpi.comConstitutive kinase activation driving proliferation. nih.gov

Frequencies are approximate and derived from various clinical studies.

MET Proto-Oncogene Amplification and Activation

Amplification of the MET proto-oncogene is one of the most well-established and frequent mechanisms of acquired resistance to osimertinib. mdpi.comamegroups.org Its prevalence in resistant tumors ranges from 7% to as high as 30% in some patient cohorts. amegroups.orgasco.org This mechanism is particularly noted in the first-line setting, where it is a common driver of resistance. amegroups.orgfrontiersin.org

The MET gene encodes a receptor tyrosine kinase that, when activated, can drive downstream signaling pathways parallel to those regulated by EGFR. mdpi.com MET amplification leads to the overexpression and ligand-independent activation of the MET receptor. mdpi.com This activation effectively bypasses the EGFR blockade imposed by osimertinib by reactivating critical downstream cell survival and proliferation pathways, primarily the PI3K/AKT and RAS/RAF/MAPK pathways. mdpi.commdpi.comspandidos-publications.com The amplification of MET enables the transphosphorylation of other receptors, like ERBB3, providing an alternative docking site for PI3K and ensuring EGFR-independent pathway signaling. mdpi.com

Clinically, MET amplification is typically identified through methods like fluorescence in situ hybridization (FISH) or next-generation sequencing (NGS). asco.orgmdpi.com It is generally defined by a MET gene copy number of five or more, or a MET to centromere-7 (CEP7) ratio of two or greater. mdpi.com While focal, high-copy amplification is a clear oncogenic driver, resistance can also be associated with chromosome 7 polysomy, which results in multiple copies of the chromosome where the MET gene is located. nih.gov In some cases, MET amplification can co-occur with other resistance mutations, highlighting the clonal heterogeneity of resistant tumors. mdpi.comasco.org

Prevalence of MET Amplification in Osimertinib Resistance
SettingPrevalence RangeKey FindingsReferences
First-Line Osimertinib7% - 15%One of the most common resistance mechanisms. amegroups.orgamegroups.orgnih.gov
Second-Line Osimertinib19% - 24%Higher prevalence compared to the first-line setting. mdpi.comnih.gov
Overall CohortsUp to 30%A major bypass pathway activating PI3K/AKT and MAPK signaling. asco.org

RAS/RAF/MAPK Pathway Genetic Alterations

The RAS/RAF/MAPK (mitogen-activated protein kinase) pathway is a crucial downstream signaling cascade that governs cell growth, differentiation, and survival. nih.gov Genetic alterations within this pathway can provide a direct route to bypass EGFR inhibition by osimertinib. mdpi.comnih.gov

Acquired mutations and gene amplifications in the RAS family of oncogenes, particularly NRAS and KRAS, have been identified in patients who progress on osimertinib. mdpi.comnih.gov These alterations are relatively infrequent but clinically significant. Data from the FLAURA and AURA3 clinical trials indicated that NRAS and KRAS mutations were detected in up to 3% and 1% of progression cases, respectively. mdpi.comnih.gov

Specific mutations reported include a novel NRAS E63K mutation and various KRAS mutations such as G12S, G12D, G13D, Q61K, and Q61R. mdpi.com More recently, acquired KRAS G12C mutations have been reported as a cause of resistance to first-line osimertinib. ascopubs.org The presence of an activating RAS mutation allows the cell to maintain constitutive activation of the MAPK pathway, rendering the upstream inhibition of EGFR by osimertinib ineffective. amegroups.org In addition to mutations, copy number gains of wild-type NRAS or KRAS have also been demonstrated in preclinical models to confer resistance. nih.gov

Summary of RAS/RAF/MAPK Pathway Alterations in Osimertinib Resistance
GeneAlteration TypePrevalence (Clinical Trials)Reported MutationsReferences
NRASMutation, Amplification~3%E63K mdpi.comnih.gov
KRASMutation, Amplification~1%G12S, G12D, G13D, Q61K, Q61R, G12C mdpi.comnih.govascopubs.org
BRAF Mutations (e.g., V600E) and Amplifications/Fusions

Acquired resistance to osimertinib can be mediated by the emergence of mutations, amplifications, and fusions in the BRAF gene, a key component of the MAPK signaling pathway downstream of EGFR.

BRAF Mutations

The most frequently observed BRAF mutation conferring resistance to osimertinib is the V600E substitution. This specific mutation is a well-established oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). Its emergence following osimertinib treatment reactivates the MAPK pathway, thereby bypassing EGFR inhibition.

Clinical data indicates that BRAF V600E mutations are detected in approximately 3% of NSCLC patients who develop resistance to both first- and second-line osimertinib therapy. This resistance mechanism has been observed in patients with various primary EGFR mutations, including exon 19 deletions and the L858R mutation.

Several case reports and studies have demonstrated that combining osimertinib with BRAF and MEK inhibitors, such as dabrafenib (B601069) and trametinib, can be an effective strategy to overcome this resistance mechanism. This triple-combination therapy targets both the primary EGFR driver and the acquired BRAF-mediated resistance pathway. For instance, a patient with a BRAF V600E-mediated resistance showed a clinical response for 13.4 months when treated with a combination of osimertinib and vemurafenib. In some instances, co-inhibition of both EGFR and BRAF pathways was necessary to achieve a significant tumor response.

Other, less common, BRAF mutations such as G469A have also been identified as potential resistance mechanisms in preclinical models.

BRAF Amplifications and Fusions

Besides point mutations, structural alterations of the BRAF gene, including amplifications and fusions, can also drive acquired resistance to osimertinib. These alterations lead to the overexpression or constitutive activation of the BRAF kinase, respectively, resulting in MAPK pathway reactivation independent of EGFR signaling.

BRAF fusions, where the BRAF kinase domain is fused to a partner gene, are a rarer but actionable resistance mechanism. These fusions have been reported in approximately 2% of EGFR-mutant NSCLC cases with acquired resistance to osimertinib. Various fusion partners have been identified, including AGK, PJA2, LIMD1, and BTN2A1. For example, the AGK-BRAF fusion was the most common type of acquired BRAF fusion identified in patients treated with both first/second-generation and third-generation EGFR-TKIs. The MKRN1-BRAF fusion has also been reported as a resistance mechanism.

Preclinical studies have shown that cell lines with BRAF fusions are sensitive to treatment with a combination of osimertinib and a MEK inhibitor like trametinib. This suggests that targeting the downstream MAPK pathway is a viable strategy to overcome resistance mediated by BRAF fusions.

The following table summarizes key findings on BRAF alterations in osimertinib resistance:

Alteration TypeSpecific Example(s)Frequency in Resistant CasesTherapeutic Strategies
Mutation V600E~3%Combination with BRAF inhibitors (e.g., dabrafenib, vemurafenib) and MEK inhibitors (e.g., trametinib)
G469ALess common, identified in preclinical modelsCombination with MEK inhibitors (e.g., selumetinib (B1684332), trametinib)
Amplification Not specifiedReported, but frequency not well-definedFurther research needed to establish effective therapies.
Fusion AGK-BRAF, PJA2-BRAF, LIMD1-BRAF, BTN2A1-BRAF, MKRN1-BRAF~2%Combination with MEK inhibitors (e.g., trametinib)

The emergence of BRAF alterations highlights the adaptability of cancer cells under the selective pressure of targeted therapy and underscores the importance of comprehensive genomic profiling at the time of resistance to guide subsequent treatment decisions.### 4.2.3.3. MAPK1 Amplification and Regulation by Non-Coding RNAs (e.g., hsa_circ_0004339)

Activation of the MAPK pathway is a critical mechanism of acquired resistance to osimertinib. This can occur through various alterations, including the amplification of key signaling components like MAPK1 (also known as ERK2), and dysregulation by non-coding RNAs.

MAPK1 Amplification

MAPK1 amplification is a recognized mechanism of resistance to third-generation EGFR TKIs, including osimertinib. Preclinical studies have demonstrated that amplification of the MAPK1 gene leads to bypass activation of the ERK-RAS pathway, rendering the cells resistant to osimertinib's inhibitory effects. This amplification results in an overabundance of the MAPK1 protein, leading to constitutive downstream signaling, promoting cell proliferation and survival, independent of EGFR.

Clinical evidence also supports the role of MAPK1 amplification in acquired osimertinib resistance. One study identified MAPK1 gene amplification in a patient being treated with osimertinib. The combination of an irreversible EGFR-TKI with a MEK inhibitor, such as selumetinib or trametinib, has been shown in vitro to overcome or delay the emergence of resistance driven by MAPK pathway activation.

Regulation by Non-Coding RNAs

Recent research has highlighted the role of non-coding RNAs (ncRNAs) in modulating the MAPK pathway and contributing to osimertinib resistance. ncRNAs, such as microRNAs (miRNAs), long non-coding RNAs (lncRNAs), and circular RNAs (circRNAs), are key regulators of gene expression and can influence various cellular processes, including drug resistance.

One specific circular RNA, hsa_circ_0004339 , has been implicated in the regulation of the MAPK pathway in non-small cell lung cancer (NSCLC). Emerging data suggests that the downregulation of hsa_circ_0004339 in NSCLC promotes the activation of the MAPK pathway, which in turn fosters more aggressive tumor behaviors.

Another circular RNA, circ7312 , has been found to participate in osimertinib resistance through the miR-764/MAPK1 axis . By acting as a sponge for miR-764, circ7312 leads to increased expression of its target, MAPK1, thereby promoting resistance.

The table below summarizes the key aspects of MAPK1 amplification and its regulation by non-coding RNAs in the context of osimertinib resistance.

MechanismDescriptionKey MoleculesTherapeutic Implications
Gene Amplification Increased copy number of the MAPK1 gene, leading to protein overexpression and constitutive pathway activation.MAPK1 (ERK2)Combination therapy with MEK inhibitors (e.g., selumetinib, trametinib) may overcome resistance.
Regulation by ncRNA Dysregulation of non-coding RNAs that target components of the MAPK pathway.hsa_circ_0004339 : Downregulation promotes MAPK pathway activation. circ7312/miR-764/MAPK1 axis : circ7312 sponges miR-764, leading to increased MAPK1 expression.Targeting these specific non-coding RNAs could be a novel therapeutic strategy to resensitize tumors to osimertinib.

These findings underscore the complexity of resistance mechanisms and highlight the potential of targeting the MAPK pathway, either directly through small molecule inhibitors or indirectly by modulating regulatory non-coding RNAs, to overcome acquired resistance to osimertinib. Further research is needed to fully elucidate the intricate network of non-coding RNAs involved in osimertinib resistance and to develop effective therapeutic interventions.### 4.2.4. PI3K/AKT Pathway Aberrations (e.g., PIK3CA Mutations)

The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical downstream effector of EGFR and plays a central role in cell growth, proliferation, and survival. Aberrations in this pathway are a known mechanism of acquired resistance to osimertinib, allowing cancer cells to bypass EGFR inhibition.

PIK3CA Mutations

Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common alterations in this pathway that lead to osimertinib resistance. These activating mutations result in the constitutive activation of the PI3K/AKT pathway, independent of upstream EGFR signaling.

Clinical studies have identified PIK3CA mutations in a significant subset of patients who have developed resistance to osimertinib.

In the FLAURA trial, which evaluated first-line osimertinib, PIK3CA mutations were detected in 6% of resistant cases. The most frequent mutations were E545K (4%), E453K (1%), and H1047R (1%).

The AURA3 trial, which assessed second-line osimertinib, also reported PIK3CA mutations and amplifications as mechanisms of acquired resistance.

Unlike many other oncogenic driver mutations in non-small cell lung cancer (NSCLC) that are typically mutually exclusive, PIK3CA mutations often coexist with other oncogenic alterations. This is attributed to their cooperative role in promoting mitogenic signaling during the development of lung cancer.

In vitro studies have confirmed the functional role of PIK3CA mutations in driving osimertinib resistance. For example, the PIK3CA H1047R mutation has been shown to confer resistance to osimertinib. Co-treatment with a PIK3CA inhibitor, such as alpelisib, can downregulate the AKT signaling pathway and resensitize the cells to osimertinib.

Other PI3K/AKT Pathway Aberrations

Besides PIK3CA mutations, other alterations in the pathway can also contribute to resistance.

PTEN Loss: Deletion or loss-of-function mutations in the PTEN gene, a tumor suppressor that negatively regulates the PI3K pathway, can lead to hyperactivation of PI3K signaling and contribute to osimertinib resistance.

AKT1 Mutations: While less common, activating mutations in AKT1 have also been observed in patients with acquired resistance to osimertinib.

The table below provides a summary of the key PI3K/AKT pathway aberrations involved in osimertinib resistance.

AlterationSpecific ExamplesPrevalence in Resistant CasesTherapeutic Implications
PIK3CA Mutations E545K, E453K, H1047R4-11%Combination therapy with PI3K inhibitors (e.g., alpelisib) or AKT inhibitors (e.g., capivasertib)
PTEN Loss Gene deletion, loss-of-function mutations5% (in FLAURA and ORCHARD trials)Combination therapy with AKT inhibitors (e.g., capivasertib) or PI3K beta inhibitors
AKT1 Mutations Activating mutationsLess commonCombination therapy with AKT inhibitors (e.g., capivasertib)

Preclinical and clinical data suggest that targeting the PI3K/AKT pathway can be an effective strategy to overcome this form of resistance. The combination of osimertinib with an AKT inhibitor like capivasertib (B1684468) has been shown to resensitize PIK3CA-mutant and PTEN-loss NSCLC cells to osimertinib in both in vitro and in vivo models. This highlights the potential of dual-pathway inhibition to improve outcomes for patients who develop resistance to osimertinib through PI3K/AKT pathway aberrations.

Oncogenic Fusion Events (e.g., ALK, ROS1, RET, NTRK)

Non-Genetic Resistance Mechanisms

Non-genetic resistance to osimertinib involves adaptive changes by cancer cells that are not encoded in their DNA sequence. These mechanisms can include the activation of alternative signaling pathways, changes in cellular phenotype, and the influence of the surrounding tumor microenvironment. Such adaptations allow tumor cells to survive and proliferate despite the presence of the inhibitor.

Epithelial-to-Mesenchymal Transition (EMT) Induction

Epithelial-to-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristic features, such as cell-to-cell adhesion and polarity, and acquire a mesenchymal phenotype. This transition is associated with increased motility, invasiveness, and resistance to apoptosis and therapeutic agents, including osimertinib. mdpi.comfrontiersin.org The induction of EMT is a recognized mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs). nih.gov In the context of osimertinib resistance, cancer cells undergo a phenotypic switch that reduces their dependence on the EGFR signaling pathway, which osimertinib targets. mdpi.comfrontiersin.org

The process of EMT is characterized by distinct changes in the expression of specific molecular markers. A hallmark of EMT is the downregulation of epithelial markers and the upregulation of mesenchymal markers. frontiersin.org

E-cadherin: This protein is crucial for the formation of adherens junctions, which are essential for maintaining the structural integrity of epithelial tissues. Loss of E-cadherin expression is a key event in EMT, leading to a reduction in cell-cell adhesion. d-nb.info Studies have consistently shown that in osimertinib-resistant cells, the expression of E-cadherin is significantly reduced. nih.govd-nb.infojbr-pub.org.cn

Vimentin (B1176767): As an intermediate filament protein, vimentin is a key component of the mesenchymal cytoskeleton. Its upregulation provides cells with increased motility and structural flexibility. In osimertinib-resistant non-small cell lung cancer (NSCLC) cells, an increased expression of vimentin is frequently observed, indicating a shift to a mesenchymal state. nih.govd-nb.infojbr-pub.org.cn

Other molecular markers associated with EMT in osimertinib resistance include the upregulation of N-cadherin, which can functionally replace E-cadherin but with weaker adhesive properties, and an increase in matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which facilitate invasion by degrading the extracellular matrix. nih.gov

Molecular MarkerChange in Expression in Osimertinib ResistanceRole in EMT
E-cadherinDownregulatedLoss of epithelial cell-cell adhesion
VimentinUpregulatedIncreased cell motility and flexibility
N-cadherinUpregulatedPromotes a more migratory phenotype
MMP-2UpregulatedDegradation of extracellular matrix
MMP-9UpregulatedDegradation of extracellular matrix

This table summarizes the key molecular markers of Epithelial-to-Mesenchymal Transition (EMT) and their expression changes associated with osimertinib resistance.

The transcriptional reprogramming that drives EMT is orchestrated by a group of key transcription factors. These proteins act as master regulators by repressing the expression of epithelial genes and activating mesenchymal genes. frontiersin.orgresearchgate.net

Snail (SNAI1) and Slug (SNAI2): Snail is a potent repressor of E-cadherin and a critical initiator of EMT. nih.gov Studies have demonstrated that the expression of Snail is upregulated in osimertinib-resistant cell lines. nih.govresearchgate.net Knockdown of Snail has been shown to reverse the EMT phenotype and increase sensitivity to osimertinib. nih.gov Slug, a member of the Snail family, also contributes to TKI resistance by promoting EMT. researchgate.net

ZEB1 and ZEB2: The zinc-finger E-box-binding homeobox (ZEB) factors, ZEB1 and ZEB2, are also powerful repressors of E-cadherin. frontiersin.org Overexpression of ZEB1 has been linked to resistance to EGFR TKIs by inducing EMT. frontiersin.orgmdpi.com

Twist: Twist is another key transcription factor that has been implicated in EMT and drug resistance. mdpi.commdpi.com Increased expression of Twist has been observed in EGFR-TKI resistant cell lines and is involved in the regulation of EMT. nih.govmdpi.com

The activation of these transcription factors can be triggered by various signaling pathways, including TGF-β. mdpi.comfrontiersin.org For instance, osimertinib-induced upregulation of TGF-β2 can activate the SMAD2 protein, leading to the emergence of EMT. mdpi.com

Transcription FactorFamilyRole in Osimertinib Resistance
Snail (SNAI1)SnailUpregulated; represses E-cadherin, induces EMT. nih.govresearchgate.net
Slug (SNAI2)SnailContributes to TKI resistance through EMT induction. researchgate.net
ZEB1ZEBUpregulated; represses E-cadherin, promotes mesenchymal phenotype. frontiersin.orgmdpi.com
ZEB2ZEBContributes to maintaining a mesenchymal state. mdpi.com
TwistTwistUpregulated; promotes EMT and cell migration. nih.govmdpi.com

This table outlines the primary EMT-inducing transcription factors and their established roles in mediating resistance to osimertinib.

Molecular Markers of EMT (e.g., E-cadherin, Vimentin)

Contributions of the Tumor Microenvironment (TME) to Resistance

The tumor microenvironment (TME) is a complex and dynamic ecosystem composed of various cell types, including immune cells, fibroblasts, and endothelial cells, as well as extracellular matrix components and signaling molecules. The TME plays a pivotal role in tumor progression and can significantly contribute to therapeutic resistance. nih.govfrontiersin.org

One of the key cellular components of the TME that contributes to osimertinib resistance are cancer-associated fibroblasts (CAFs) . aging-us.com CAFs can promote osimertinib resistance by secreting various factors. frontiersin.orgaging-us.com For example, CAFs isolated from osimertinib-resistant patients were found to induce resistance when co-cultured with NSCLC cells. aging-us.com This effect is mediated, in part, by the activation of signaling pathways such as MET and Akt, and the induction of EMT markers like Snail. aging-us.com Furthermore, CAFs can secrete hepatocyte growth factor (HGF), which activates the MET pathway in cancer cells, providing a bypass signaling route that circumvents EGFR inhibition by osimertinib. mednexus.org

The immune landscape within the TME is also profoundly altered in the setting of osimertinib resistance. An immunosuppressive microenvironment often emerges, characterized by a decrease in the infiltration of cytotoxic CD8+ T cells and an increase in M2-polarized macrophages. nih.gov These M2 macrophages can suppress anti-tumor immune responses and promote tumor cell proliferation. nih.gov Tumor-derived exosomes from osimertinib-resistant cells can drive the polarization of macrophages towards the M2 phenotype. nih.gov Additionally, prolonged treatment with EGFR-TKIs can lead to an increase in myeloid-derived suppressor cells (MDSCs), which further contribute to immune suppression. mednexus.org

Interleukin-12 (IL-12) has shown potential in reversing this immunosuppressive TME. By increasing immune cell infiltration and reducing the suppressive effects of MDSCs, IL-12 can help restore the sensitivity of tumor cells to osimertinib. nih.gov This highlights the intricate interplay between the tumor cells and their microenvironment in the development of drug resistance.

Strategies to Circumvent Osimertinib Dimesylate Resistance: Preclinical and Mechanistic Approaches

Combination Therapy Strategies

Co-targeting Epidermal Growth Factor Receptor (EGFR) and Bypass Pathways

The development of resistance to osimertinib (B560133) often involves the activation of alternative signaling cascades that allow cancer cells to survive and proliferate despite effective EGFR blockade. This has led to the investigation of various combination therapies aimed at simultaneously inhibiting both EGFR and these compensatory pathways.

MET amplification is a well-documented mechanism of acquired resistance to EGFR TKIs, including osimertinib, occurring in a significant subset of patients. mdpi.comnih.govmdpi.com This amplification leads to the activation of the MET receptor tyrosine kinase, which in turn drives downstream signaling through pathways such as PI3K/AKT, thereby bypassing the need for EGFR signaling. nih.govaacrjournals.org

Preclinical studies have consistently demonstrated that combining osimertinib with a MET inhibitor can effectively overcome this resistance mechanism. mdpi.comnih.gov In preclinical models of osimertinib-resistant NSCLC with MET amplification, the combination of osimertinib with MET inhibitors like crizotinib (B193316) or savolitinib (B612288) has been shown to restore sensitivity and inhibit tumor growth. nih.govaacrjournals.orgnih.gov For instance, in osimertinib-resistant cell lines harboring MET amplification, the addition of crizotinib led to a significant reduction in cell viability. aacrjournals.orgnih.gov Similarly, the combination of osimertinib and savolitinib has shown efficacy in preclinical models. researchgate.net The rationale for this combination is to dually inhibit both the primary oncogenic driver (mutant EGFR) and the acquired resistance pathway (MET). mdpi.com

Preclinical ModelMET InhibitorKey Finding
Osimertinib-resistant NSCLC cell lines with MET amplificationCrizotinibRestored sensitivity and inhibited cell growth. aacrjournals.orgnih.gov
Osimertinib-resistant NSCLC preclinical modelsSavolitinibShowed efficacy in overcoming resistance. researchgate.net
Osimertinib-resistant NSCLC cell linesTepotinibCombination with gefitinib (B1684475) showed a high objective response rate in a phase Ib/II trial, supporting the concept for osimertinib combinations. frontiersin.org
EGFR-mutant NSCLC cells with MET exon 14 skippingCrizotinibThe combination of osimertinib and crizotinib reversed MET exon 14 skipping-mediated resistance. nih.gov

Amplification of human epidermal growth factor receptor 2 (HER2) and upregulation of HER3 have emerged as additional bypass tracks contributing to osimertinib resistance. mdpi.comnih.gov HER2 amplification, though relatively infrequent, can drive resistance by activating downstream signaling pathways independently of EGFR. nih.govfrontiersin.org HER3, a pseudokinase, becomes a potent signaling molecule upon heterodimerization with other ERBB family members like HER2, leading to robust activation of the PI3K/AKT pathway. mdpi.com

Preclinical evidence supports the combination of osimertinib with agents targeting HER2 and HER3. For instance, combining osimertinib with the anti-HER2 antibody trastuzumab and the anti-EGFR antibody cetuximab has been shown to overcome and prevent resistance in preclinical models. mdpi.com Furthermore, antibody-drug conjugates (ADCs) have shown promise. The combination of osimertinib with the HER2-targeting ADC, trastuzumab emtansine (T-DM1), was found to delay or prevent osimertinib resistance in preclinical models. mdpi.com

Targeting HER3 has also been explored. Preclinical studies have shown that osimertinib treatment can increase the membrane expression of HER3, potentially enhancing the efficacy of HER3-targeted therapies like the ADC patritumab deruxtecan (B607063) (HER3-DXd). aacrjournals.orgresearchgate.net The combination of osimertinib and HER3-DXd has demonstrated enhanced antitumor activity in preclinical models, providing a strong rationale for clinical investigation. aacrjournals.org

Targeting StrategyCombination AgentPreclinical Finding
HER2 Co-inhibitionTrastuzumab (anti-HER2 mAb) + Cetuximab (anti-EGFR mAb)Overcame and prevented osimertinib resistance in cell-line and patient-derived xenograft models. mdpi.com
HER2-targeted ADCTrastuzumab emtansine (T-DM1)Delayed or prevented the development of osimertinib resistance in preclinical models. mdpi.com
HER3-targeted ADCPatritumab deruxtecan (HER3-DXd)Osimertinib pretreatment increased HER3 membrane expression, enhancing the uptake and efficacy of HER3-DXd. aacrjournals.orgresearchgate.net
Pan-HER InhibitionAfatinib (B358)Showed synergistic potential in overcoming resistance mediated by the HER2D16 splice variant. frontiersin.org

Activation of the RAS/RAF/MEK/ERK (MAPK) signaling pathway is another critical mechanism of bypass resistance to osimertinib. nih.govtandfonline.com This can occur through various genetic alterations, including mutations in KRAS and BRAF, or amplification of MAPK1. nih.govresearchgate.net Sustained activation of this pathway allows cancer cells to maintain proliferation and survival signals despite EGFR inhibition.

Preclinical studies have provided a strong rationale for co-targeting the MAPK pathway in combination with osimertinib. The combination of osimertinib with a MEK inhibitor, such as selumetinib (B1684332) or trametinib, has been shown to prevent and overcome resistance in both in vitro and in vivo models. nih.govtandfonline.com For instance, in osimertinib-resistant cell lines with KRAS mutations, the addition of a MEK inhibitor restored sensitivity to osimertinib. tandfonline.com Similarly, in models with BRAF V600E mutations, combining osimertinib with a BRAF inhibitor like dabrafenib (B601069) or encorafenib (B612206) has shown to be effective. mdpi.commdpi.com

Pathway AlterationCombination InhibitorPreclinical Result
KRAS mutationSelumetinib (MEK inhibitor)Prevented the emergence of EGFR-TKI resistance in vitro and in vivo. nih.gov
KRAS mutationTrametinib (MEK inhibitor)Overcame resistance and enhanced cell death in osimertinib-resistant cells. tandfonline.com
BRAF V600E mutationDabrafenib (BRAF inhibitor)Combination with osimertinib showed encouraging outcomes in preclinical studies. mdpi.com
BRAF V600E mutationEncorafenib (BRAF inhibitor)Osimertinib-resistant cell lines with this mutation were sensitive to the combination. mdpi.com
Farnesyl Transferase InhibitionTipifarnibCo-treatment with osimertinib durably prevented relapse in preclinical in vivo models by clearing drug-tolerant dormant cells.

The PI3K/AKT/mTOR pathway is a central signaling cascade downstream of EGFR that regulates cell growth, survival, and proliferation. aacrjournals.orgresearchgate.net Acquired resistance to osimertinib can be driven by alterations in this pathway, most notably through activating mutations in PIK3CA or loss of the tumor suppressor PTEN. nih.govaacrjournals.org These alterations lead to constitutive activation of AKT, rendering the cells less dependent on EGFR signaling.

Preclinical data strongly support the combination of osimertinib with inhibitors of the PI3K/AKT pathway to overcome this form of resistance. In preclinical models of EGFR-mutant NSCLC with co-occurring PIK3CA mutations or PTEN loss, the addition of an AKT inhibitor, such as capivasertib (B1684468), to osimertinib has been shown to resensitize resistant tumors to treatment. aacrjournals.org This combination effectively suppresses the reactivated downstream signaling and restores apoptotic responses. aacrjournals.org

Pathway AlterationCombination InhibitorKey Preclinical Finding
PIK3CA activating mutationsCapivasertib (AKT inhibitor)Resensitized osimertinib-resistant tumors with PIK3CA alterations in both in vitro and in vivo models. aacrjournals.org
PTEN lossCapivasertib (AKT inhibitor)Combination of osimertinib and capivasertib elicited an improved antitumor effect in xenograft and PDX models with PTEN loss. aacrjournals.org
General PI3K/AKT pathway activationPI3K inhibitorsIn vitro studies have shown that the addition of PI3K inhibitors to EGFR-TKIs can overcome resistance. frontiersin.org

The receptor tyrosine kinase AXL is another key player implicated in acquired resistance to osimertinib. aacrjournals.orgmdpi.com Upregulation of AXL expression has been observed in osimertinib-resistant cell lines and is associated with an epithelial-to-mesenchymal transition (EMT) phenotype. aacrjournals.orgaacrjournals.org Activation of AXL can sustain survival signaling through pathways like MAPK and AKT, thereby circumventing EGFR blockade. mdpi.com

Preclinical studies have demonstrated that inhibiting AXL can restore sensitivity to osimertinib. The combination of osimertinib with AXL inhibitors, such as cabozantinib (B823) (a multi-kinase inhibitor that also targets MET) or more selective AXL inhibitors like bemcentinib, has been shown to suppress the growth of osimertinib-resistant cells in vitro and in vivo. aacrjournals.orgnih.govaacrjournals.org Furthermore, novel approaches like dual AXL/MET inhibitors and AXL-targeting ADCs have shown significant efficacy in preclinical models, highlighting the therapeutic potential of targeting AXL in the context of osimertinib resistance. mdpi.comfrontiersin.org

AXL InhibitorCombination ApproachPreclinical Outcome
Cabozantinib (multi-kinase inhibitor)Osimertinib + CabozantinibSuppressed cell growth of acquired osimertinib-resistant cell lines with AXL upregulation in vitro and in vivo. aacrjournals.orgnih.gov
Bemcentinib (selective AXL inhibitor)Combination with EGFR TKIsPreclinical studies have shown that resistance to EGFR TKIs could be prevented by co-administering AXL-targeting agents. mdpi.com
ONO-7475 (AXL inhibitor)Osimertinib + ONO-7475 + BGJ398 (FGFR inhibitor)This triple combination demonstrated marked antitumor effects in high-AXL-expressing, EGFR-mutant NSCLC cells. mdpi.com
AXL/MET dual inhibitorsCombination with OsimertinibExhibited potent effects in overcoming osimertinib resistance in preclinical trials. frontiersin.org
AXL-specific ADCsCombination with OsimertinibShowed potent effects in overcoming osimertinib resistance in preclinical trials. frontiersin.org
Osimertinib Dimesylate with FGFR Inhibitors

Fibroblast growth factor receptor (FGFR) signaling has emerged as a key bypass pathway contributing to osimertinib resistance. FGFR1 amplification, in particular, can drive tumor growth and has been identified in patients whose disease has progressed on osimertinib. aacrjournals.orgresearchgate.net Preclinical models have shown that inhibiting this pathway can restore sensitivity to EGFR blockade.

Dual targeting of EGFR and FGFR has demonstrated promise in preclinical settings. For instance, infigratinib (B612010) (BGJ398), a pan-FGFR inhibitor, has been shown in preclinical studies to restore sensitivity to EGFR-TKIs in resistant non-small cell lung cancer (NSCLC) models. researchgate.net Research has also explored multifaceted therapies. A triple combination of osimertinib, an AXL inhibitor (ONO-7475), and an FGFR inhibitor (BGJ398) produced significant anti-tumor effects in high-AXL-expressing, EGFR-mutant NSCLC cells. mdpi.comresearchgate.net This triple therapy markedly increased apoptosis by elevating BIM levels and decreased cell viability more effectively than dual therapy. mdpi.comresearchgate.net In xenograft models, this triple inhibition strategy strongly suppressed tumor regrowth, suggesting that initial blockade of FGFR1 may be crucial for preventing the development of resistance. researchgate.netyuntsg.com

Mechanistically, the combination of an FGFR inhibitor with osimertinib and an AXL inhibitor was found to inhibit ERK signaling, which was identified as a key survival pathway in cells demonstrating adaptive resistance to the dual EGFR/AXL inhibition. yuntsg.com The activation of the FGF2-FGFR1-ERK signaling pathway was shown to maintain tumor cell survival by suppressing the pro-apoptotic protein Bim. yuntsg.com By adding an FGFR inhibitor, this resistance mechanism was effectively shut down, leading to tumor regression in animal models. yuntsg.com

Table 1: Preclinical Findings of Osimertinib with FGFR Inhibitors

Combination Agent Preclinical Model Key Findings Reference
BGJ398 (Infigratinib) High-AXL-expressing EGFR-mutant NSCLC cells Triple therapy with osimertinib and ONO-7475 (AXL inhibitor) significantly amplified apoptosis and reduced cell viability compared to dual therapy. mdpi.comresearchgate.net
BGJ398 (Infigratinib) Cell-derived xenograft models Triple therapy with osimertinib and ONO-7475 prevented tumor regrowth by inhibiting cell proliferation and promoting apoptosis. yuntsg.com

| Anlotinib (Multi-target TKI including FGFR) | NSCLC patients (case report) | Combination with osimertinib showed synergistic efficacy in inhibiting epithelial-mesenchymal transition (EMT) and angiogenesis, reversing resistance. | researchgate.net |

This compound with Angiogenesis Inhibitors (e.g., VEGF Pathway Modulators)

The interplay between EGFR and vascular endothelial growth factor (VEGF) signaling pathways provides a strong rationale for combination therapy. Upregulated EGFR signaling can increase VEGF production, and elevated VEGF can, in turn, contribute to TKI resistance. nih.gov Preclinical studies have consistently shown that combining EGFR and VEGF/VEGFR pathway blockade yields synergistic antitumor activity. nih.govamegroups.org

In preclinical models, combining osimertinib with bevacizumab, a monoclonal antibody targeting VEGF, has demonstrated beneficial therapeutic effects on EGFR-mutated tumors. plos.org In an orthotopic murine model, the co-treatment of osimertinib and bevacizumab resulted in greater tumor growth inhibition than osimertinib alone, suggesting the combination could delay the emergence of resistant clones. plos.org Similarly, in an EGFR-mutant leptomeningeal metastasis model, the combination of osimertinib and bevacizumab significantly decreased p-AKT and EGFR levels and reduced tumor microvessel density. nih.gov

Apatinib (B926), a small molecule TKI targeting VEGFR2, has also shown promise. In both in vitro and in vivo models of T790M-positive lung adenocarcinoma, the combination of apatinib and osimertinib resulted in significantly higher anti-tumor efficacy than osimertinib monotherapy. amegroups.org This combination dually inhibited both EGFR and VEGFR signaling pathways, including downstream effectors like PI3K-AKT and RAS-ERK. amegroups.org Furthermore, osimertinib itself has been found to improve the tumor immune microenvironment by downregulating PD-L1 expression on vascular endothelial cells, an effect that may enhance the antitumor activity of bevacizumab. nih.gov This suggests that osimertinib not only directly inhibits tumor cells but also modulates the tumor vasculature, potentially making it more susceptible to anti-angiogenic therapy. nih.gov

Table 2: Preclinical Findings of Osimertinib with Angiogenesis Inhibitors

Combination Agent Preclinical Model Key Findings Reference
Bevacizumab Orthotopic murine models of NSCLC Concomitant treatment demonstrated greater tumor growth inhibition than osimertinib alone. plos.org
Bevacizumab EGFR-mutant leptomeningeal metastasis model Combination significantly decreased p-AKT, EGFR, and tumor microvessel density. nih.gov
Apatinib T790M-positive lung adenocarcinoma cells and xenografts Combination showed significantly higher anti-tumor efficacy than osimertinib alone; dually inhibited EGFR and VEGFR signaling. amegroups.org

| Bevacizumab | Lung adenocarcinoma transplanted tumor model | Osimertinib enhanced the antitumor effect of bevacizumab by downregulating PD-L1 on vascular endothelial cells. | nih.gov |

Re-sensitization Strategies with Earlier Generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs)

Sequential or Concurrent Use with First/Second-Generation TKIs for Specific EGFR Mutations (e.g., C797S trans Configuration)

The acquisition of a C797S mutation in the EGFR gene is a primary on-target mechanism of resistance to osimertinib. researchgate.net This mutation occurs at the covalent binding site of the drug. researchgate.net Preclinical studies have revealed that the therapeutic strategy depends critically on the allelic context of the C797S mutation relative to the T790M resistance mutation.

When C797S and T790M mutations occur in trans (on different alleles), tumor cells remain sensitive to a combination of first- and third-generation EGFR TKIs. nih.govamegroups.cn In this configuration, osimertinib can inhibit the T790M-mutant allele, while a first-generation TKI like gefitinib or erlotinib (B232) can inhibit the C797S-mutant allele. nih.govresearchgate.net This has been demonstrated in vitro and supported by clinical case reports where patients with the trans configuration responded to a combination of osimertinib and erlotinib or gefitinib. nih.govresearchgate.netamegroups.org Conversely, when the mutations are in cis (on the same allele), the combination is ineffective because neither drug can effectively bind to and inhibit the doubly mutated EGFR protein. amegroups.cnamegroups.org

For patients who receive osimertinib as a first-line treatment and develop a C797S mutation without a pre-existing T790M, sensitivity to first-generation TKIs may be restored, although this response can be transient. nih.govnih.gov Preclinical data support the efficacy of erlotinib and gefitinib against activating EGFR mutations in the presence of C797S alone. nih.gov

Pan-HER Small Molecule Inhibitors for HER2 Variants

Activation of the HER2 (ERBB2) signaling pathway is a known off-target resistance mechanism to osimertinib. This can occur through HER2 amplification or the emergence of specific HER2 variants. mdpi.comnih.gov One such variant implicated in osimertinib resistance is an exon 16-skipping splice variant of HER2, known as HER2D16. nih.govmdpi.comnih.gov

Preclinical research has shown that HER2D16 can drive osimertinib resistance in EGFR-mutant NSCLC cells. nih.gov In H1975 cells (EGFR L858R/T790M) engineered to express HER2D16, resistance to osimertinib was observed. nih.gov Critically, this resistance could be overcome by the addition of a pan-HER inhibitor, such as afatinib. The combination of osimertinib and afatinib synergistically repressed cell growth and signaling in these resistant cells. nih.govnih.gov This synergistic effect is achieved by simultaneously suppressing both the mutant EGFR and the activated HER2 pathways. nih.govamegroups.org These findings suggest that combining osimertinib with a pan-HER inhibitor could be a viable strategy to circumvent HER2-mediated resistance. nih.gov

Synergy with Conventional Chemotherapeutic Agents in Preclinical Models

Combining osimertinib with conventional chemotherapy has been investigated as a strategy to delay or overcome resistance. Preclinical studies have shown that this approach can be more effective than either treatment alone. nih.govresearchgate.net

In xenograft models of EGFR T790M-positive NSCLC, while osimertinib monotherapy significantly inhibited tumor growth, resistance eventually developed in a portion of the subjects. nih.govresearchgate.net However, a combination of osimertinib with either pemetrexed (B1662193) or cisplatin (B142131) prevented or delayed the onset of this resistance. nih.govresearchgate.net An interesting finding from these studies was that the combination therapy led to an increased fraction of fibrotic tissue and exerted a long-lasting anti-tumor effect even after treatment was discontinued. nih.govresearchgate.net

In vitro studies using EGFR-mutated NSCLC cell lines (PC9, PC9T790M, and HCC827) corroborated these findings, demonstrating that the combination of osimertinib with chemotherapy was more effective at inhibiting cell proliferation and inducing cell death than the single agents. nih.govresearchgate.net These results suggest that combining osimertinib with chemotherapy could be a potential strategy for treating EGFR-mutated NSCLC, possibly by targeting a broader range of tumor cell populations and preventing the outgrowth of resistant clones. nih.gov

Table 3: Preclinical Findings of Osimertinib with Chemotherapy

Combination Agent Preclinical Model Key Findings Reference
Pemetrexed or Cisplatin PC9T790M xenograft model Delayed or prevented the onset of osimertinib resistance; exerted a long-lasting effect after treatment cessation. nih.govresearchgate.net

| Pemetrexed or Cisplatin | PC9, PC9T790M, HCC827 cell lines | Combination was more effective in inhibiting cell proliferation and inducing cell death compared to monotherapy. | nih.govresearchgate.net |

Immunomodulatory Approaches (e.g., Immune Checkpoint Inhibitors, Cytokines like IL-12)

Modulating the tumor immune microenvironment is another promising avenue to enhance the efficacy of osimertinib. Preclinical rationale exists for combining EGFR TKIs with immunotherapy, as EGFR signaling can suppress anti-tumor immune responses. amegroups.org However, clinical attempts to combine osimertinib with immune checkpoint inhibitors (ICIs) like durvalumab have been hampered by a high incidence of severe adverse events, particularly interstitial lung disease, leading to the halt of trials. aacrjournals.orgamegroups.orgfrontiersin.org

A different immunomodulatory approach involves the use of cytokines, such as Interleukin-12 (IL-12). IL-12 is a potent cytokine known for its ability to stimulate Th1 immune responses and activate natural killer (NK) and CD8+ T cells. nih.govfrontiersin.org Preclinical studies investigating the combination of IL-12 and osimertinib in resistant tumor models have yielded encouraging results. In mouse tumor models, IL-12 demonstrated significant anti-tumor effects on its own, and the combination with osimertinib resulted in even greater tumor suppression. nih.govresearchgate.net

The mechanisms underlying this synergy are multifaceted. The combination therapy was shown to:

Increase the infiltration of immune cells into the tumor. nih.govresearchgate.net

Reduce the population of immunosuppressive myeloid-derived suppressor cells (MDSCs). nih.govresearchgate.net

Enhance the release of effector molecules like granzyme B and IFN-γ from immune cells. nih.govresearchgate.net

Decrease the expression of PD-L1 on tumor cells, thereby improving the immunosuppressive microenvironment. nih.govresearchgate.net

Inhibit resistance-related signaling pathways, including PI3K/AKT/mTOR and RAF/MEK/MAPK. nih.gov

These findings suggest that IL-12 can enhance the sensitivity of cancer cells to osimertinib by restoring immune surveillance and directly counteracting resistance signaling. nih.govresearchgate.net

Investigation of Existing Compounds for Anti-Resistance Activity (e.g., Resveratrol's Apoptosis Induction)

Researchers are exploring the potential of existing compounds to counteract osimertinib resistance. One such compound is resveratrol (B1683913), a natural polyphenol. nih.gov Studies have shown that resveratrol can inhibit the proliferation of osimertinib-resistant lung cancer cells, potentially by inducing apoptosis, or programmed cell death. nih.gov

In preclinical models, resveratrol treatment led to a significant reduction in the viability of osimertinib-resistant cells. nih.gov The proposed mechanism involves the upregulation of pro-apoptotic proteins. For instance, resveratrol has been observed to increase the expression of BCL2L11, a protein that promotes apoptosis. nih.gov This suggests that by triggering apoptosis, resveratrol could help to overcome the resistance of cancer cells to osimertinib. nih.gov Further research has indicated that combining resveratrol with gefitinib, another EGFR TKI, enhances the anti-cancer effects by increasing the intracellular concentration of gefitinib and inducing apoptosis, autophagy, and senescence in resistant cells. nih.gov

Modulating Efflux Pumps (e.g., ABCB1/P-glycoprotein) to Enhance Intracellular Drug Levels

Multidrug resistance (MDR) is a phenomenon where cancer cells become resistant to various chemotherapy drugs. A key player in MDR is the ATP-binding cassette (ABC) transporter subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp). acs.orgmdpi.com This protein acts as an efflux pump, actively transporting drugs out of the cancer cell, thereby reducing their intracellular concentration and effectiveness. mdpi.comaacrjournals.org

Interestingly, preclinical studies have revealed that osimertinib itself can interact with ABCB1. acs.orgnih.gov While osimertinib stimulates the ATPase activity of ABCB1, overexpression of this pump does not appear to cause resistance to osimertinib. acs.orgnih.gov More importantly, osimertinib has been shown to directly inhibit the function of ABCB1. acs.orgnih.gov This inhibition can reverse ABCB1-mediated resistance to other anticancer drugs like paclitaxel, colchicine, and vincristine. mdpi.commdpi.com By blocking the efflux pump, osimertinib can increase the intracellular accumulation of these co-administered drugs, potentially re-sensitizing resistant cells to their effects. mdpi.com This suggests that combining osimertinib with conventional chemotherapy agents that are substrates of ABCB1 could be a beneficial strategy for treating multidrug-resistant tumors. acs.orgnih.gov

Development of Novel Therapeutic Modalities and Next-Generation Inhibitors

Fourth-Generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs)

The development of fourth-generation EGFR TKIs represents a direct approach to combat osimertinib resistance, particularly that driven by the C797S mutation. mdpi.comnih.gov These next-generation inhibitors are being designed to effectively target EGFR triple mutations, including the common Del19/L858R, T790M, and the acquired C797S mutations. nih.govamegroups.org

Fourth-generation TKIs can be categorized into ATP-competitive and allosteric inhibitors. nih.gov

ATP-competitive inhibitors function similarly to previous generations of TKIs by competing with ATP for binding to the kinase domain of EGFR. mdpi.com

Allosteric inhibitors bind to a different site on the EGFR protein, inducing a conformational change that inactivates the receptor. nih.govnih.gov This alternative binding mechanism may reduce the likelihood of on-target resistance mutations. mdpi.com

Several fourth-generation EGFR TKIs are currently in preclinical and early clinical development. For example, BLU-945 is being evaluated alone and in combination with osimertinib in patients who have progressed on prior TKI therapy. amegroups.org Another compound, BBT-176, is an oral, reversible ATP-competitive inhibitor designed to overcome C797S-mediated resistance. amegroups.org THE-349 has shown potent inhibition of all major EGFR single, double, and triple mutants in cell experiments and has demonstrated significant tumor shrinkage in osimertinib-resistant preclinical models. amegroups.org

However, the landscape is complex. One in vitro study suggested that erlotinib, a first-generation TKI, might be more effective than the tested fourth-generation TKI, BI4020, against certain secondary mutations arising after first-line osimertinib. mdpi.com The same study also found that off-target resistance mechanisms that affect earlier generation TKIs can also confer resistance to fourth-generation inhibitors. mdpi.com

Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are a novel class of drugs that utilize the cell's own protein disposal system to eliminate target proteins. nih.gov A PROTAC is a hetero-bifunctional molecule with two key components: one part binds to the target protein (in this case, EGFR), and the other part binds to an E3 ubiquitin ligase. nih.gov This dual binding brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. nih.gov

Several EGFR-targeting PROTACs are in preclinical development with the aim of overcoming osimertinib resistance. mdpi.com Some of these are based on the structures of existing EGFR TKIs, including osimertinib itself. mdpi.comnih.gov For instance, brigatinib-based PROTACs have been developed that show time- and dose-dependent degradation of C797S-mutant EGFR. mdpi.comnih.gov An orally bioavailable EGFR PROTAC, HJM-561, has demonstrated the ability to selectively degrade EGFR with the C797S mutation and has shown significant anti-tumor activity in osimertinib-resistant preclinical models. nih.govmdpi.comresearchgate.net Another lead candidate, HDBNJ3049, has shown potent growth inhibition of C797S-mutant cells and robust degradation of the Del19/T790M/C797S mutant EGFR. aacrjournals.org

Bispecific Antibodies and Advanced Antibody-Drug Conjugates (ADCs)

Bispecific antibodies and antibody-drug conjugates (ADCs) represent promising strategies to circumvent osimertinib resistance by targeting alternative signaling pathways or delivering potent cytotoxic agents directly to cancer cells. mdpi.comnih.gov

Bispecific Antibodies: These are engineered antibodies that can simultaneously bind to two different targets. nih.gov Amivantamab, a bispecific antibody targeting both EGFR and MET, is one such example. nih.gov MET amplification is a known mechanism of resistance to osimertinib. nih.gov Preclinical models have shown that JNJ-61186372, an EGFR/Met bispecific antibody, is effective in EGFR TKI-resistant settings. aacrjournals.org Another preclinical study constructed a bispecific antibody that engages both AXL and EGFR. When combined with osimertinib, this bispecific antibody consistently inhibited tumor relapses in mouse models. nih.govresearchgate.net

Antibody-Drug Conjugates (ADCs): ADCs consist of a monoclonal antibody linked to a cytotoxic payload. nih.govfrontiersin.org The antibody component targets a specific protein on the surface of cancer cells, allowing for the targeted delivery of the cytotoxic agent. nih.gov Several ADCs are being investigated for osimertinib-resistant NSCLC, targeting proteins such as MET, HER2, HER3, and TROP2. nih.gov

Telisotuzumab vedotin (Teliso-V) is an ADC targeting MET that has shown preclinical antitumor activity in MET-overexpressing or -amplified models. mdpi.com

Patritumab deruxtecan is a HER3-directed ADC that has shown efficacy across various EGFR-TKI resistance mechanisms. nih.gov

The combination of osimertinib with the HER2-targeting ADC trastuzumab emtansine (TDM1) has been shown to prevent or delay osimertinib resistance in preclinical models. mdpi.com

Optimized Dosing Strategies in Preclinical Models (e.g., Alternating vs. Intermittent Dosing)

Preclinical research is exploring alternative dosing strategies for osimertinib to delay or overcome the development of resistance. nih.gov The rationale behind these strategies is that continuous high-dose therapy can exert strong selective pressure, leading to the rapid emergence of resistant clones.

Intermittent Dosing: This involves administering the drug for a certain period followed by a drug-free interval. One preclinical study demonstrated that intermittent dosing of osimertinib in mice led to continued tumor growth suppression. aacrjournals.org Mathematical modeling based on this study suggested that once or twice-weekly dosing could potentially achieve similar efficacy to daily dosing. aacrjournals.org Another study showed that for savolitinib, a MET inhibitor, daily administration of lower doses was more effective than intermittent regimens with higher doses. amegroups.org

Alternating Dosing: This strategy involves switching between different drugs. The idea is that after initial treatment with one TKI, the resistant cells that emerge might be sensitive to a different TKI. nih.gov This approach could potentially establish an equilibrium between drug-sensitive and drug-resistant cell populations. nih.gov A computational modeling study identified an optimal dosing schedule for a combination of osimertinib and dacomitinib, a second-generation EGFR TKI, which was predicted to maximize tumor volume reduction with tolerable toxicity. nih.gov

These preclinical findings suggest that optimizing the dosing schedule of osimertinib, either alone or in combination with other agents, could be a valuable approach to managing resistance.

Drug Discovery and Design Principles for Osimertinib Dimesylate Analogues

Structure-Activity Relationship (SAR) Studies and Molecular Modifications

The development of osimertinib (B560133) and its analogues has been heavily guided by structure-activity relationship (SAR) studies, which explore how chemical structure relates to biological activity. A key focus has been on modifying the core chemical scaffold to enhance potency against mutant forms of the epidermal growth factor receptor (EGFR) while minimizing effects on the wild-type (WT) receptor to reduce toxicity. nih.gov

The basic scaffold of osimertinib is N-(3-(pyrimidin-2-ylamino) phenyl) acrylamide (B121943). longdom.org The pyrimidine (B1678525) portion is crucial as it forms two hydrogen bonds with the main-chain nitrogen and carbonyl of Met793 in the hinge region of the EGFR kinase domain. longdom.org The indole (B1671886) group is positioned near the gatekeeper residue, and the amine moiety extends into the solvent channel. longdom.org A critical feature is the acrylamide group, which forms a covalent bond with Cys797 in the ATP-binding pocket, leading to irreversible inhibition. longdom.orgrjptonline.org

SAR studies have revealed that modifications to various parts of the osimertinib molecule can significantly impact its activity. For instance, research on quinazoline (B50416) derivatives, a related class of EGFR inhibitors, has shown that the addition of certain substituents can enhance antiproliferative activity against cell lines with EGFR mutations. mdpi.com The exploration of different chemical groups attached to the core structure has been a key strategy in the design of next-generation osimertinib analogues with improved potency and selectivity. nih.gov

Interactive Table: Key Structural Features of Osimertinib and Their Roles

Structural Component Interacting Residue(s) Type of Interaction Functional Significance
Pyrimidine ring Met793 Hydrogen bonds Anchors the inhibitor in the hinge region of the kinase domain. longdom.org
Acrylamide "warhead" Cys797 Covalent bond Leads to irreversible inhibition of EGFR. longdom.orgrjptonline.org
Indole group Gatekeeper residue (e.g., T790M) van der Waals interactions Contributes to selectivity for mutant EGFR. longdom.org

Structural Basis of Selectivity for Mutant Epidermal Growth Factor Receptor (EGFR)

Osimertinib's effectiveness stems from its high selectivity for mutant forms of EGFR, specifically those with the T790M resistance mutation, over the wild-type (WT) version. nih.govacs.org This selectivity is crucial for minimizing the side effects commonly associated with earlier generations of EGFR inhibitors that also potently inhibit WT EGFR. tandfonline.comoncotarget.com

The structural basis for this selectivity is multifactorial. The T790M mutation, where a threonine residue is replaced by a larger methionine at the "gatekeeper" position of the ATP-binding pocket, creates a more hydrophobic environment. acs.org Osimertinib is designed to take advantage of this change. Molecular dynamics simulations have shown that osimertinib interacts extensively with the Met790 residue in the mutant EGFR but not with the Thr790 in the WT enzyme. acs.orgnih.gov This enhanced interaction, driven by stronger hydrophobic forces, contributes to a tighter binding affinity for the mutant receptor. acs.org

Furthermore, the T790M mutation appears to optimize the orientation of osimertinib within the active site, facilitating the covalent bond formation with Cys797. tandfonline.com Kinetic studies have demonstrated that osimertinib not only binds more tightly to the L858R/T790M double mutant but also reacts more quickly to form the irreversible covalent bond compared to its interaction with WT EGFR. acs.org Specifically, osimertinib binds with a 17-fold higher affinity and reacts 3-fold faster with the L858R/T790M mutant than with the WT EGFR. acs.org This combination of improved reversible binding and an enhanced rate of covalent bond formation is a key determinant of its selectivity. acs.org

Computational Chemistry Approaches

Computational chemistry has played a pivotal role in understanding and optimizing the interaction of osimertinib with its target. These in silico methods provide valuable insights that guide the rational design of more effective and selective inhibitors.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. rjptonline.org For osimertinib, docking studies have been instrumental in visualizing its binding mode within the ATP-binding pocket of both WT and mutant EGFR. researchgate.net These studies have confirmed the importance of key interactions, such as the hydrogen bonds between the pyrimidine core of osimertinib and the Met793 residue in the hinge region of EGFR. longdom.org

Docking analyses have also been used to compare the binding of osimertinib to different EGFR mutants. For example, studies have shown that mutations like G724K, K745L, and V851D can alter the binding orientation and increase the binding energy of osimertinib, suggesting a mechanism for drug resistance. frontiersin.org By analyzing the binding energies, which indicate the affinity of the ligand for the protein, researchers can screen potential drug candidates and prioritize those with the most favorable binding characteristics. frontiersin.org For instance, lower binding energies generally correlate with higher binding affinity. frontiersin.org

Molecular Dynamics Simulations to Elucidate Binding Poses

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction by simulating the movement of atoms over time. nih.gov This technique has been crucial in understanding the subtle conformational changes that occur upon osimertinib binding and in explaining its selectivity. drugtargetreview.com

Network Pharmacology for Target Prediction and Pathway Analysis

Network pharmacology is an approach that examines the complex interactions between drugs, targets, and biological pathways. frontiersin.org This systems-level perspective helps to identify not only the primary target of a drug but also its potential off-target effects and the broader biological pathways it may influence. longdom.org

Synthetic Pathways of Osimertinib Dimesylate

Convergent Synthetic Methodologies and Chemical Routes

One of the prominent synthetic routes involves the construction of the core pyrimidine (B1678525) structure followed by the attachment of the side chains. An early and widely referenced method begins with a cross-coupling reaction, such as a Grignard reaction, to form the 3-(2-chloropyrimidin-4-yl)-1H-indole intermediate. sci-hub.seresearchgate.net This intermediate then undergoes a series of reactions, including substitution with an aniline (B41778) derivative, to build the core of the osimertinib (B560133) molecule. sci-hub.se

The final step in the synthesis is the formation of the dimesylate salt. This is typically achieved by reacting the osimertinib free base with methanesulfonic acid in a suitable solvent system, such as acetone (B3395972) and water, to yield osimertinib dimesylate. google.com

Identification of Key Chemical Reactions and Synthetic Intermediates

The synthesis of this compound relies on a series of fundamental organic reactions to construct its complex structure. Several key reactions and intermediates are consistently utilized across different synthetic pathways.

Key Chemical Reactions:

Friedel-Crafts Arylation: This reaction is used to form the bond between an indole (B1671886) and a pyrimidine ring system. For instance, the reaction of N-methylindole with a dichloropyrimidine derivative is a key step in some synthetic routes. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): This is a crucial reaction for attaching various side chains to the pyrimidine core. For example, the reaction of a chloropyrimidine intermediate with different aniline derivatives or amines is a common SNAr step. acs.orgmdpi.com

Nitration: The introduction of a nitro group onto an aromatic ring is a key step in creating a precursor for a necessary amine functional group. For example, 4-fluoro-2-methoxyaniline (B49241) can be nitrated to form 4-fluoro-2-methoxy-5-nitroaniline. sci-hub.seacs.org

Reduction of Nitro Group: The nitro group is subsequently reduced to an amino group, often using reagents like iron in acidic conditions or catalytic hydrogenation with catalysts such as Raney Nickel or Palladium on carbon (Pd/C). sci-hub.semdpi.comresearchgate.net

Amidation/Acylation: The formation of the characteristic acrylamide (B121943) moiety is a critical step. This can be achieved by reacting the key aniline intermediate with acryloyl chloride or by a two-step process involving acylation with 3-chloropropanoyl chloride followed by an elimination reaction. sci-hub.semdpi.com

Guanidination: In some convergent syntheses, a guanidine (B92328) group is introduced, which later participates in the cyclization to form the pyrimidine ring. sci-hub.se

Cyclization: The formation of the central pyrimidine ring is a key step in some convergent strategies, often by reacting a guanidine derivative with an enone. sci-hub.seresearchgate.net

Salt Formation: The final step involves the reaction of the osimertinib free base with methanesulfonic acid to form the stable dimesylate salt. google.com

Key Synthetic Intermediates:

The following table outlines some of the crucial intermediates identified in various synthetic pathways leading to osimertinib.

Intermediate NameChemical Structure (if available)Role in Synthesis
3-(2-chloropyrimidin-4-yl)-1H-indoleNot provided in search resultsA key building block formed by the coupling of indole and pyrimidine rings. sci-hub.se
4-fluoro-2-methoxy-5-nitroanilineNot provided in search resultsA precursor to the substituted aniline portion of osimertinib. acs.orgpatsnap.com
N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-2-nitrobenzene-1,4-diamineNot provided in search resultsAn intermediate containing the diamino side chain and a nitro group for further functionalization. chemicalbook.com
N'-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-N,N-dimethylformimidamideNot provided in search resultsAn intermediate in a convergent synthesis approach. sci-hub.se
3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-oneNot provided in search resultsA key enone component used in a cyclization reaction to form the pyrimidine ring. sci-hub.seresearchgate.net
N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-aminophenyl)acrylamideNot provided in search resultsThe penultimate intermediate before salt formation, also known as osimertinib free base. google.com
AZD 9291DANot provided in search resultsA synthetic intermediate used in the synthesis of osimertinib. caymanchem.com

Analytical Characterization of Synthetic Products and Purity Assessment (e.g., HPLC, NMR)

The analytical characterization of this compound and its intermediates is crucial to ensure the identity, purity, and quality of the final product. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a primary method for assessing the purity of osimertinib and for its quantitative analysis in bulk and pharmaceutical formulations. banglajol.infojchr.orgjchr.org Several validated RP-HPLC methods have been developed. banglajol.infojchr.org These methods typically utilize a C18 column and a mobile phase consisting of a buffer (e.g., triethylamine (B128534) buffer or perchlorate (B79767) buffer) and an organic solvent like acetonitrile (B52724) or methanol. banglajol.infojchr.orgjchr.org Detection is commonly performed using a UV-VIS or a photodiode array (PDA) detector at a specific wavelength, such as 270 nm. jchr.orgjchr.org The purity of osimertinib is often reported to be very high, with some synthetic routes achieving over 99% purity as determined by HPLC. sci-hub.seresearchgate.net For instance, one convergent synthesis reported a purity of 99.1% by HPLC. sci-hub.seresearchgate.net Another improved process for large-scale production yielded osimertinib mesylate with a purity of 99.87%. google.com

The following table summarizes typical parameters for RP-HPLC analysis of osimertinib:

ParameterTypical Conditions
Column Prontosil C18 (4.6 x 150 mm, 3.5 µm) banglajol.info, Supelco (acentis express) C18 (25cm × 4.6 mm & 5 μ) jchr.org
Mobile Phase 65% triethylamine buffer (pH 2.5) and 35% acetonitrile (v/v) banglajol.info, Methanol: perchlorate buffer (20:80) %v/v jchr.org
Flow Rate 0.7 ml/min banglajol.info, 1 ml/min jchr.org
Detection Wavelength 210 to 360 nm (PDA) banglajol.info, 270 nm (UV-VIS) jchr.org
Linearity Range 64–96 µg/ml banglajol.info, 10 to 80 µg/ml jchr.org
Retention Time Not specified in banglajol.info, 3.28 minutes jchr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of osimertinib and its intermediates. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized.

1H NMR (Proton NMR): Provides information about the number and types of protons in the molecule, as well as their chemical environment. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). sci-hub.sescirp.org

13C NMR (Carbon-13 NMR): Provides information about the carbon skeleton of the molecule. scirp.org

NMR spectra are typically recorded on high-field spectrometers (e.g., 400 MHz or 500 MHz) using deuterated solvents like DMSO-d6 or methanol-d4. sci-hub.sescirp.orgcambridge.org

Other Analytical Techniques:

Mass Spectrometry (MS): Used to determine the molecular weight of the compound and to gain structural information through fragmentation patterns. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and UPLC-QTOF-MS/MS are employed. sci-hub.sescirp.org

Liquid Chromatography-Mass Spectrometry (LCMS): Combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing a highly sensitive and specific method for analysis. medchemexpress.commaastrichtuniversity.nl

The combination of these analytical techniques provides a comprehensive characterization of the synthetic products, ensuring that this compound meets the required standards of identity and purity.

Molecular and Genomic Biomarkers for Osimertinib Dimesylate Research

Identification of Predictive Genomic Alterations for Resistance

Epidermal Growth Factor Receptor (EGFR) Mutation Status (e.g., Exon 19 Deletion, L858R) and Co-mutations

The primary targets of osimertinib (B560133) are the common sensitizing EGFR mutations, namely exon 19 deletions (Exon19del) and the L858R substitution in exon 21, which together account for about 85% of all EGFR mutations in lung cancer. healthbooktimes.orgmdpi.com Osimertinib is also highly effective against the T790M mutation, a common resistance mechanism to first- and second-generation EGFR TKIs. healthbooktimes.orgscispace.com

However, under the selective pressure of osimertinib, new resistance mutations can arise within the EGFR gene itself. The most notable of these is the C797S mutation in exon 20, which directly interferes with osimertinib's ability to bind to the EGFR protein. mdpi.comnih.gov The presence of co-mutations at baseline can also influence the duration of response to osimertinib.

Furthermore, the specific type of initial activating mutation may influence the development of resistance. For instance, patients with an L858R mutation have been observed to have a higher tumor mutational burden compared to those with an exon 19 deletion, potentially indicating a greater presence of pre-existing subclones that could lead to resistance. amegroups.org Additionally, the loss of the T790M mutation has been noted as a resistance mechanism, occurring more frequently in patients with an initial exon 19 deletion than in those with an L858R mutation. nih.gov

EGFR Alteration Significance in Osimertinib Research
Exon 19 Deletion A primary sensitizing mutation for osimertinib therapy. mdpi.com
L858R Mutation Another key sensitizing mutation for osimertinib. mdpi.com
T790M Mutation A resistance mutation to earlier generation TKIs that osimertinib effectively targets. healthbooktimes.org
C797S Mutation A common acquired resistance mutation to osimertinib. nih.govnih.gov

Copy Number Variations (CNVs) in Oncogenes (e.g., MET, FGFR1, KRAS, CDKN2A)

Copy number variations (CNVs), particularly gene amplifications, can activate alternative signaling pathways, allowing cancer cells to bypass their dependence on EGFR and thus become resistant to osimertinib.

MET Amplification: Amplification of the MET gene is a well-documented bypass pathway, occurring in 5-24% of cases with acquired resistance to osimertinib. nih.gov This leads to the overproduction of the MET receptor tyrosine kinase, which can then activate downstream signaling pathways like PI3K/AKT, independent of EGFR. nih.gov

FGFR1 Amplification: Amplification of the fibroblast growth factor receptor 1 (FGFR1) gene is another identified mechanism of resistance. mdpi.com Increased FGFR1 signaling can also drive cell proliferation and survival through alternative pathways.

KRAS Amplification: While KRAS mutations are generally mutually exclusive with EGFR mutations, KRAS amplification has been observed as a resistance mechanism. scispace.comnih.gov

CDKN2A Deletion: Homozygous deletion of the tumor suppressor gene CDKN2A has been found in a significant percentage of NSCLC cases and can contribute to resistance. nih.gov A recent study showed that NSCLC models with both EGFR amplification and CDKN2A homozygous deletion were sensitive to a combination of osimertinib and palbociclib. nih.gov

Gene Alteration Type Role in Osimertinib Resistance
METAmplificationActivation of a bypass signaling pathway. nih.gov
FGFR1AmplificationActivation of an alternative signaling pathway. mdpi.com
KRASAmplificationBypass of EGFR dependency. scispace.comnih.gov
CDKN2AHomozygous DeletionContributes to resistance, potentially targetable with combination therapies. nih.gov

Mutations in Signaling Pathways (e.g., PIK3CA, ALK, BRAF, EP300, RAF1, MYC, TP53)

Mutations in genes that are part of signaling pathways downstream of or parallel to EGFR are also key drivers of resistance.

PIK3CA Mutations: The PI3K/AKT/mTOR pathway is a critical downstream effector of EGFR. Activating mutations in PIK3CA can lead to the constitutive activation of this pathway, making the cancer cells less dependent on EGFR signaling. nih.govnih.gov

ALK, BRAF, and RAF1 Alterations: Fusions and mutations in ALK, BRAF, and RAF1 can activate the MAPK signaling pathway, another important cascade downstream of EGFR, thereby providing a bypass mechanism. mdpi.comnih.gov For example, the BRAF V600E mutation has been identified in patients resistant to osimertinib. explorationpub.com A novel BTN2A1-BRAF fusion has also been reported as a potential resistance mechanism. amegroups.org

EP300, MYC, and TP53 Alterations: Mutations in the tumor suppressor gene TP53 are frequently found alongside EGFR mutations and are associated with a poorer prognosis. frontiersin.orgoncotarget.com Alterations in the chromatin remodeling gene EP300 and amplification of the MYC oncogene have also been implicated in osimertinib resistance. nih.govamegroups.orgspringermedizin.de

Gene Alteration Type Impact on Osimertinib Resistance
PIK3CAActivating mutationsConstitutive activation of the PI3K/AKT pathway. nih.govnih.gov
ALKFusionsActivation of bypass signaling. mdpi.com
BRAFMutations (e.g., V600E), FusionsActivation of the MAPK pathway. explorationpub.comamegroups.org
RAF1MutationsActivation of bypass signaling. nih.gov
EP300MutationsAltered chromatin remodeling. nih.govspringermedizin.de
MYCAmplificationPromotion of cell proliferation independent of EGFR. amegroups.org
TP53MutationsAssociated with poorer prognosis and potential resistance. frontiersin.orgoncotarget.com

Tumor Mutational Burden (TMB) as a Predictive Marker

Tumor Mutational Burden (TMB) is the total number of somatic mutations within a tumor's genome. ariez.nl While it is a more established predictive biomarker for response to immunotherapy, its role in the context of osimertinib therapy is still under investigation. nih.govamegroups.orgnih.gov Some research suggests that tumors with EGFR mutations tend to have a lower TMB. amegroups.org However, a higher TMB in EGFR-mutated NSCLC could indicate a greater likelihood of co-occurring mutations that may contribute to resistance. amegroups.org Further studies are needed to clarify the predictive value of TMB for osimertinib efficacy.

Liquid Biopsy Applications in Preclinical and Translational Monitoring

Liquid biopsies, which analyze tumor-derived material from fluids like blood, provide a minimally invasive way to monitor a patient's cancer in real-time. explorationpub.comnih.gov

Circulating Tumor DNA (ctDNA) Analysis for Resistance Mechanisms

Circulating tumor DNA (ctDNA) is composed of small fragments of DNA released from tumor cells into the bloodstream. explorationpub.com The analysis of ctDNA has become an invaluable tool in the research and management of patients treated with osimertinib.

Monitoring Treatment Response: A decrease in the levels of ctDNA, particularly the clearance of the sensitizing EGFR mutation, early in the course of treatment can be a strong predictor of a positive outcome. mdpi.comnih.gov

Early Detection of Resistance: Serial ctDNA monitoring can identify the emergence of resistance mutations, such as EGFR C797S or MET amplification, often before resistance becomes apparent on imaging scans. amegroups.org This provides a critical window for researchers to study the evolution of resistance and for clinicians to potentially adapt treatment strategies.

Identifying Resistance Mechanisms: At the time of disease progression, ctDNA analysis can help determine the specific molecular mechanism of resistance, which is crucial for the development of subsequent lines of therapy. explorationpub.comnih.gov For instance, the detection of a MET amplification could prompt investigation into combination therapies with a MET inhibitor. explorationpub.com

The ability of ctDNA analysis to provide a dynamic and comprehensive picture of the tumor's genomic landscape makes it an essential tool in both preclinical studies and translational research focused on overcoming osimertinib resistance. nih.govamegroups.org

Cerebrospinal Fluid (CSF) Biomarker Analysis for Central Nervous System Involvement

Central nervous system (CNS) metastases are a common complication in patients with EGFR-mutant NSCLC. nih.govoncotarget.com Osimertinib has shown efficacy against CNS metastases due to its ability to cross the blood-brain barrier. nih.gov Analysis of cerebrospinal fluid (CSF) provides a minimally invasive method to assess the genomic landscape of CNS lesions and monitor treatment response.

Exploratory biomarker analysis in clinical trials has involved the collection of CSF samples for next-generation sequencing and analysis of drug penetration. nih.gov Studies have demonstrated that osimertinib has a notable CSF penetration rate. nih.gov The detection of EGFR mutations in CSF can confirm the presence of CNS metastases and can be used to track the molecular response to osimertinib. For instance, patients with undetectable plasma EGFR mutations at week 6 of treatment have shown improved progression-free survival. nih.gov

The analysis of circulating tumor DNA (ctDNA) in the CSF is a valuable tool for detecting EGFR mutations, including the T790M resistance mutation, and for monitoring the emergence of new resistance mechanisms within the CNS. oncotarget.comnih.gov This approach can guide treatment decisions, especially in cases where obtaining a tissue biopsy from a CNS lesion is not feasible.

A prospective study, the APOLLO trial, was designed to evaluate the efficacy of osimertinib in patients with EGFR-T790M positive NSCLC and CNS metastases, and to explore potential circulating biomarkers of response through the analysis of plasma and CSF. nih.gov Another study, the OCEAN trial, is prospectively evaluating the efficacy of osimertinib in patients with radiotherapy-naïve CNS metastasis, with an exploratory analysis of osimertinib concentration in the CSF and tumor-derived DNA from plasma. d-nb.info

Advanced Genomic and Transcriptomic Profiling Techniques

Advanced sequencing technologies are crucial for dissecting the complex molecular mechanisms underlying both sensitivity and resistance to osimertinib.

Next-Generation Sequencing (NGS) has become an indispensable tool in oncology for identifying genomic alterations that can inform targeted therapy. theoncologynurse.com

Targeted NGS Panels: These panels focus on a specific set of genes known to be involved in cancer or drug resistance. theoncologynurse.com They allow for deep sequencing, which is essential for detecting low-frequency mutations, especially in samples with low tumor cellularity or when analyzing circulating tumor DNA (ctDNA). theoncologynurse.com In the context of osimertinib, targeted panels are used to identify not only the primary EGFR mutations but also acquired resistance mutations like EGFR C797S, as well as alterations in other genes such as MET, BRAF, PIK3CA, and KRAS. nih.govnih.gov For example, a 600-gene hybrid capture panel was used in one study to analyze tumor and plasma samples from patients treated with osimertinib. nih.gov

Whole Exome Sequencing (WES): WES provides a broader view by sequencing all the protein-coding regions of the genome. nih.gov This unbiased approach can uncover novel and rare resistance mechanisms that might be missed by targeted panels. nih.govascopubs.org Studies using WES on tumor samples taken before and after osimertinib treatment have identified a range of potential resistance genes and pathways, including those involved in the PI3K-AKT-mTOR and RAS-Raf-ERK signaling pathways. nih.gov WES has also revealed that a significant number of patients develop copy number amplifications in oncogenes like MET, KRAS, and ERBB2 as a mechanism of resistance. ascopubs.org

Sequencing TechniqueDescriptionKey Applications in Osimertinib Research
Targeted NGS Panels Focuses on a pre-selected set of genes, allowing for high-depth sequencing. theoncologynurse.comDetection of known EGFR mutations (e.g., exon 19 deletions, L858R), the T790M resistance mutation, and acquired resistance mutations like C797S. nih.govnih.gov Monitoring of ctDNA in plasma for early detection of resistance.
Whole Exome Sequencing (WES) Sequences all protein-coding regions of the genome (exome). nih.govDiscovery of novel and unbiased resistance mechanisms beyond well-established genes. nih.govascopubs.org Identification of copy number alterations and mutations in pathways like PI3K-AKT and MAPK. nih.gov

RNA sequencing (RNA-seq) provides a snapshot of the transcriptome, offering insights into gene expression levels and the presence of alternative splice variants that can contribute to drug resistance. mdpi.comnih.gov

RNA-seq analysis of osimertinib-resistant tumors has revealed significant changes in gene expression. ascopubs.orgnih.gov For instance, upregulation of genes associated with neuroendocrine differentiation has been observed in some resistant tumors, even without a change in the tumor's histology. ascopubs.org Furthermore, gene expression profiling of residual disease after osimertinib treatment has shown an enrichment of gene signatures related to lung alveolar cells. nih.gov

Alternative splicing, a process where a single gene can produce multiple protein isoforms, is another mechanism of resistance. mdpi.com RNA-seq can identify splice variants that may lead to truncated or altered proteins, affecting drug binding or activating alternative signaling pathways. researchgate.net For example, MET exon 14 skipping is a known oncogenic driver and a potential resistance mechanism to EGFR TKIs that can be detected by RNA-seq. researchgate.net

Tumor heterogeneity, the existence of distinct subpopulations of cancer cells within a single tumor, is a major driver of treatment failure and drug resistance. mdpi.comfrontiersin.org Single-cell analyses, particularly single-cell RNA sequencing (scRNA-seq), allow researchers to dissect this heterogeneity at an unprecedented resolution. researchgate.netmdpi.com

By analyzing the transcriptomes of individual cells, scRNA-seq can identify rare cell populations that may harbor resistance mechanisms from the outset or evolve under the selective pressure of treatment. researchgate.netmdpi.com This technique has been used to show that EGFR-TKI treatment can select for resistant cell subsets or lead to a diversity of acquired resistance mechanisms. researchgate.net

Single-cell DNA sequencing can depict the clonal evolution of tumors, tracking how different subclones with specific mutations emerge and expand during osimertinib therapy. mdpi.com Studies have shown that in osimertinib-resistant patients, different driver mutations can coexist with the initial EGFR mutation within the same cancer cell, and the clonal evolution of these heterogeneous tumor cell populations drives the development of resistance. frontiersin.org This understanding of clonal dynamics is critical for designing combination therapies that can target multiple resistant subclones simultaneously. mdpi.com

Analysis TechniqueFocusInsights for Osimertinib Research
Single-Cell RNA Sequencing (scRNA-seq) Gene expression at the individual cell level. researchgate.netmdpi.comIdentification of pre-existing or emergent resistant cell subpopulations. mdpi.com Characterization of the tumor microenvironment's role in resistance. researchgate.net
Single-Cell DNA Sequencing Genomic alterations in single cells. frontiersin.orgTracking clonal evolution and the emergence of resistance mutations under treatment pressure. mdpi.comfrontiersin.org Understanding the co-occurrence of multiple resistance mechanisms within a tumor. nih.gov

Q & A

Q. How to design studies exploring osimertinib (dimesylate) combinations with immunotherapy?

  • Use syngeneic mouse models with EGFR-driven tumors to assess immune infiltration (e.g., CD8+ T cells via flow cytometry). Monitor for synergistic toxicity (e.g., pneumonitis) in phase I dose-escalation trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Osimertinib dimesylate
Reactant of Route 2
Reactant of Route 2
Osimertinib dimesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.